alpha-L-fucopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318356 | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
985 mg/mL | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6696-41-9 | |
| Record name | α-L-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-L-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | L-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of Guanosine Diphosphate L Fucose
De Novo Biosynthesis Pathway from Canonical Hexoses
The de novo pathway is the principal route for GDP-L-fucose synthesis in most mammalian cells, responsible for producing the majority of the cellular GDP-L-fucose pool. plos.orghelsinki.fioup.com This pathway originates from the common hexose (B10828440) precursor, GDP-D-mannose, and converts it into GDP-L-fucose through a series of enzymatic reactions. nih.govnih.gov
Key Enzymatic Steps and Intermediates
The conversion of GDP-D-mannose to GDP-L-fucose is a three-step process catalyzed by two key enzymes. nih.govaacrjournals.org
The initial step is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose. plos.orgnih.gov This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD) , an enzyme that utilizes NADP+ as a cofactor. nih.gov
The subsequent two steps, an epimerization and a reduction, are carried out by a single bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase , commonly referred to as GDP-L-fucose synthase or the FX protein . nih.govaacrjournals.org This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxy-D-mannose at both the C-3 and C-5 positions. This is followed by an NADPH-dependent reduction of the keto group at the C-4 position, yielding the final product, GDP-L-fucose. uniprot.org
Table 1: Key Enzymes in the De Novo Biosynthesis of GDP-L-Fucose
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| GDP-mannose 4,6-dehydratase | GMD | 4.2.1.47 | Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. nih.gov |
| GDP-L-fucose synthase | FX, TSTA3 | 1.1.1.271 | Catalyzes the two-step conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose. uniprot.org |
Regulatory Mechanisms of De Novo Synthesis
The de novo synthesis of GDP-L-fucose is a tightly regulated process to ensure cellular homeostasis. A primary regulatory mechanism is feedback inhibition . The final product of the pathway, GDP-L-fucose, acts as a competitive inhibitor of the first enzyme, GDP-mannose 4,6-dehydratase (GMD). This inhibition suggests that GDP-L-fucose binds to the same site as the substrate, GDP-mannose, thereby controlling its own production.
Recent studies have also revealed a complex interplay and mutual regulation between the de novo and salvage pathways. plos.org For instance, the absence of the GDP-L-fucose synthase (TSTA3) enzyme in the de novo pathway can lead to a significant increase in fucokinase levels, a key enzyme in the salvage pathway, especially when cells are supplemented with fucose. nih.gov This suggests a compensatory mechanism exists between the two pathways.
Fucose Salvage Pathway Biochemistry
The fucose salvage pathway provides an alternative route for the synthesis of GDP-L-fucose, utilizing free L-fucose as a precursor. nih.gov This pathway is particularly important for recycling fucose derived from the breakdown of glycoconjugates within the lysosome or from exogenous sources. oup.comebi.ac.uk While the de novo pathway is the major contributor to the cellular GDP-L-fucose pool, the salvage pathway plays a significant role in reutilizing this valuable monosaccharide. plos.orgoup.com
Utilization of Exogenous L-Fucose and Recycled Fucose
Cells can take up free L-fucose from the extracellular environment. rsc.org Recent research has identified that the glucose transporter GLUT1 (SLC2A1) can function as a highly efficient L-fucose transporter, facilitating its entry into the cell. nih.gov Once inside the cell, this exogenous fucose, along with fucose recycled from the degradation of cellular glycoproteins and glycolipids, enters the salvage pathway to be converted into GDP-L-fucose. oup.comg1dfoundation.org Studies have shown that while exogenous fucose can be incorporated into glycans, it has a limited impact on the utilization of salvaged fucose, suggesting that cells can distinguish between these sources. nih.gov
Salvage Pathway Enzyme Characterization
The fucose salvage pathway consists of two main enzymatic steps. nih.gov
Fucokinase (FCSK) : This enzyme catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate, utilizing ATP as the phosphate (B84403) donor. plos.org
GDP-L-fucose pyrophosphorylase (FPGT) : This enzyme then converts L-fucose-1-phosphate and guanosine (B1672433) triphosphate (GTP) into GDP-L-fucose and pyrophosphate. plos.orgebi.ac.uk
In some organisms, such as Bacteroides fragilis, these two enzymatic activities are combined in a single bifunctional enzyme called L-fucokinase/GDP-fucose pyrophosphorylase (FKP) . uniprot.orgpnas.org This bifunctional enzyme efficiently channels L-fucose directly into the production of GDP-L-fucose. pnas.org
Table 2: Key Enzymes in the Fucose Salvage Pathway
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Fucokinase | FCSK | 2.7.1.52 | Phosphorylates L-fucose to L-fucose-1-phosphate. uniprot.org |
| GDP-L-fucose pyrophosphorylase | FPGT | 2.7.7.30 | Converts L-fucose-1-phosphate and GTP to GDP-L-fucose. uniprot.org |
| L-fucokinase/GDP-fucose pyrophosphorylase | FKP | 2.7.1.52 / 2.7.7.30 | A bifunctional enzyme in some organisms that performs both steps of the salvage pathway. uniprot.orgpnas.org |
Intracellular Transport of Guanosine Diphosphate-L-Fucose
While GDP-L-fucose is synthesized in the cytosol, the process of fucosylation occurs within the lumen of the Golgi apparatus. oup.comresearchgate.net Therefore, a specific transport mechanism is required to move GDP-L-fucose across the Golgi membrane.
The primary transporter responsible for this crucial step is the GDP-fucose transporter 1 , also known as solute carrier family 35 member C1 (SLC35C1) or FUCT1 . nih.govgenecards.orgproteinatlas.org This protein is an antiporter, meaning it facilitates the transport of GDP-L-fucose from the cytoplasm into the Golgi lumen in exchange for guanosine monophosphate (GMP). proteinatlas.orguniprot.org
The expression and activity of the GDP-fucose transporter are critical for proper fucosylation. Mutations in the SLC35C1 gene can lead to a rare genetic disorder known as Congenital Disorder of Glycosylation Type IIc (also called Leukocyte Adhesion Deficiency Type II), which is characterized by a lack of fucosylated glycoconjugates. nih.govgenecards.org Furthermore, studies have shown that the intercellular transport of GDP-L-fucose can occur through gap junctions, suggesting a mechanism for sharing this important nucleotide sugar between adjacent cells within a tissue. pnas.org
Table 3: GDP-L-Fucose Transporter
| Transporter | Gene | Aliases | Location | Function |
|---|---|---|---|---|
| GDP-fucose transporter 1 | SLC35C1 | FUCT1 | Golgi apparatus | Antiporter that transports GDP-L-fucose from the cytosol into the Golgi lumen. nih.govgenecards.orgproteinatlas.org |
Guanosine Diphosphate-L-Fucose Transporter Proteins (e.g., SLC35C1)
The transport of nucleotide sugars from the cytosol, where they are synthesized, into the lumen of the Golgi apparatus and ER is a crucial step for glycosylation. oup.comnih.gov This process is handled by a family of transmembrane proteins known as nucleotide sugar transporters (NSTs), which belong to the Solute Carrier (SLC) superfamily, specifically the SLC35 family. nih.govcdghub.com
The primary transporter for GDP-L-fucose into the Golgi apparatus in humans is the Solute Carrier Family 35 Member C1 (SLC35C1) , also known as GDP-fucose transporter 1 (FUCT1 or GFT). uniprot.orggenecards.orgwikipedia.org Located in the Golgi membrane, SLC35C1 functions as an antiporter, coupling the import of GDP-L-fucose from the cytoplasm into the Golgi lumen with the simultaneous export of Guanosine Monophosphate (GMP) into the cytoplasm. uniprot.orggenecards.orgnih.gov This mechanism ensures a steady supply of the activated sugar donor for fucosyltransferases residing in the Golgi. plos.org
Mutations in the SLC35C1 gene lead to a rare genetic disorder called Congenital Disorder of Glycosylation, Type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency type II (LAD II). cdghub.comuniprot.orgwikipedia.org This condition is characterized by a lack of fucosylated glycoconjugates, leading to a range of symptoms including immunodeficiency, short stature, and severe developmental and intellectual disabilities, highlighting the critical role of this transporter. cdghub.comuniprot.org
While SLC35C1 is the well-established Golgi transporter, the mechanism for GDP-L-fucose transport into the endoplasmic reticulum in mammals remains to be definitively identified. oup.commdpi.com An ER-localized GDP-fucose transporter has been found in Drosophila, but its human ortholog has different substrate specificities. oup.commdpi.com This suggests that distinct transport systems may exist for the Golgi and the ER to supply GDP-fucose for the different types of fucosylation that occur in each compartment, such as N- and O-glycan fucosylation in the Golgi and O-fucosylation of proteins like Notch in the ER. mdpi.comrupress.org
| Characteristic | Description | Source |
|---|---|---|
| Gene Name | SLC35C1 | genecards.orgwikipedia.org |
| Protein Name | GDP-fucose transporter 1 (FUCT1) | uniprot.orggenecards.org |
| Cellular Localization | Golgi apparatus membrane | oup.comuniprot.orguniprot.org |
| Function | Antiporter: Imports GDP-L-fucose into the Golgi lumen and exports GMP into the cytoplasm | uniprot.orggenecards.orgnih.gov |
| Kinetic Parameter (Km for GDP-β-L-fucose) | 4 µM | genecards.orgnih.gov |
| Kinetic Parameter (Vmax) | 8 pmol/min/mg of protein | genecards.orgnih.gov |
| Associated Disease | Congenital Disorder of Glycosylation, Type IIc (CDG-IIc) / Leukocyte Adhesion Deficiency type II (LAD II) | uniprot.orggenecards.orgwikipedia.org |
Regulation of Transporter Expression and Activity
The expression and activity of the GDP-L-fucose transporter SLC35C1 are subject to transcriptional and potentially post-translational regulation, ensuring that fucosylation processes can be modulated in response to cellular needs and signaling cues. The transport of nucleotide sugars is considered a rate-limiting step for glycosylation, making the regulation of these transporters crucial. plos.org
Research has shown that the expression of SLC35C1 can be influenced by specific signaling pathways. For instance, Transforming Growth Factor β (TGF-β) signaling has been demonstrated to upregulate the expression of the human GDP-fucose transporter. plos.org This effect is mediated by the activation of the transcription factor Sp1 , which binds to two specific GC-rich motifs in the SLC35C1 promoter. plos.org This finding was the first to detail the transcriptional regulation of any nucleotide sugar transporter and suggests a link between the TGF-β signaling pathway and cellular fucosylation capacity. plos.org
The activity of the SLC35C1 protein is also dependent on its structural integrity. Studies using mutant forms of the transporter have revealed that the C-terminal tail of the protein, while not necessary for its localization to the Golgi, is essential for its transport activity. oup.com Specifically, a cluster of three lysine (B10760008) residues and a dipeptide motif within the C-terminus are critical for function. oup.com
| Regulatory Factor/Pathway | Effect on SLC35C1 Expression | Context/Mechanism | Source |
|---|---|---|---|
| TGF-β Signaling | Upregulation | Activation of transcription factor Sp1, which binds to the SLC35C1 promoter. | plos.org |
| Wnt Signaling Pathway | Negative Regulation | SLC35C1 negatively regulates the Wnt pathway. Downregulation of SLC35C1 in colon cancer leads to Wnt over-activation. | nih.gov |
| Hepatocellular Carcinoma (HCC) | Upregulation | Increased expression is a key factor for the hyperfucosylation observed in HCC. | aacrjournals.orgoup.comsemanticscholar.org |
| Colon Cancer | Downregulation | Reduced expression is observed across colon cancer stages. | nih.govresearchgate.net |
| PD-L1 Expression | Regulation | Ablation of SLC35C1 in lung cancer cells reduces PD-L1 expression by affecting its ubiquitination and degradation. | jcancer.org |
Compartmentalization of Guanosine Diphosphate-L-Fucose Pools (Golgi, Endoplasmic Reticulum)
GDP-L-fucose is synthesized in the cytosol from GDP-mannose via the de novo pathway or from free fucose via the salvage pathway. oup.commdpi.com From the cytosol, it must be transported into the lumen of the Golgi apparatus and the endoplasmic reticulum, where fucosyltransferases utilize it to modify glycans and proteins. oup.com This creates distinct compartmentalized pools of GDP-L-fucose.
The primary and best-characterized transport is into the Golgi apparatus , facilitated by SLC35C1. oup.com Once inside the Golgi lumen, GDP-L-fucose serves as the donor substrate for a host of fucosyltransferases (FUTs) that are involved in the terminal fucosylation of N-glycans and O-glycans, as well as the fucosylation of glycolipids. mdpi.comrupress.org The distribution of these FUTs across the different cisternae of the Golgi (cis, medial, and trans) suggests a complex organization of the fucosylation machinery. rupress.orgfrontiersin.org
A distinct pool of GDP-L-fucose is also required in the endoplasmic reticulum (ER) for O-fucosylation, a process where fucose is directly attached to serine or threonine residues of specific proteins, such as those containing Epidermal Growth Factor-like (EGF) repeats or Thrombospondin Type 1 Repeats (TSRs). mdpi.comrupress.org This modification is catalyzed by ER-localized protein O-fucosyltransferases (POFUTs). mdpi.com
While SLC35C1 handles Golgi transport, the identity of the mammalian ER transporter for GDP-L-fucose remains elusive. oup.commdpi.com Evidence suggests that the Golgi and ER may have differential access to GDP-L-fucose pools derived from the de novo versus the salvage pathway. rupress.org For example, studies have indicated that O-fucosyltransferases in the ER may preferentially use GDP-fucose from different sources compared to fucosyltransferases in the Golgi. rupress.org Furthermore, the possibility of retrograde transport of GDP-L-fucose from the Golgi to the ER has been proposed as a potential mechanism to supply the ER with this nucleotide sugar. mdpi.com This complex compartmentalization allows for precise control over the various types of fucosylation events occurring within the cell.
Enzymology of Fucosylation and Defucosylation
Fucosyltransferases (FUTs): Catalytic Mechanisms and Substrate Specificity
Fucosyltransferases are glycosyltransferases that catalyze the transfer of an L-fucose residue from GDP-fucose to various acceptor substrates, including glycoproteins, glycolipids, and oligosaccharides. mdpi.comusp.br The specificity of each FUT is determined by its ability to recognize a particular acceptor molecule and to form a specific type of glycosidic linkage. usp.br All fucosyltransferases utilize an inverting mechanism, meaning they use GDP-β-fucose as the donor substrate and create an α-linkage in the product. usp.br This reaction involves a carboxylic acid residue in the enzyme's active site that acts as a catalytic base, deprotonating the acceptor's hydroxyl group. usp.br
The dysregulation of FUTs and the resulting altered expression of fucosylated epitopes are recognized as hallmarks of diseases like cancer. mdpi.com
| Fucosyltransferase Family | CAZy Family | Primary Function |
| α(1,2)-Fucosyltransferases | GT11 | Synthesis of H-antigens, precursors for ABO blood group structures. nih.gov |
| α(1,3/4)-Fucosyltransferases | GT10 | Formation of Lewis antigen structures. nih.gov |
| α(1,6)-Fucosyltransferase | GT23 | Core fucosylation of N-glycans. nih.gov |
| Protein O-Fucosyltransferases | GT65 | Direct attachment of fucose to serine/threonine residues of proteins. nih.gov |
Golgi-Resident Fucosyltransferases and Glycan Linkage Specificities
Most fucosyltransferases are type II transmembrane proteins that reside in the Golgi apparatus, where they play a crucial role in the terminal glycosylation of glycoconjugates. mdpi.comnih.gov Their localization within the Golgi cisternae (cis, medial, or trans) often dictates the sequential order of their action in glycan synthesis. nih.gov
The α(1,2)-fucosyltransferases, primarily FUT1 and FUT2, catalyze the transfer of fucose to a terminal galactose residue, forming an α(1,2)-linkage. usp.bruniprot.org This reaction is fundamental to the synthesis of the H antigen, the precursor for the ABO blood group antigens. uniprot.orgnih.gov
FUT1 is mainly expressed in cells of mesodermal origin and is responsible for the synthesis of H antigens on red blood cells. uniprot.orgnih.gov
FUT2 , also known as the secretor enzyme, is expressed in cells of endodermal origin and controls the secretion of H antigens into body fluids. uniprot.orgnih.gov
While both enzymes catalyze the same type of linkage, they exhibit different acceptor substrate preferences. FUT1 preferentially utilizes type II (Galβ1,4GlcNAc) acceptors, whereas FUT2 has a higher affinity for type I (Galβ1,3GlcNAc) glycans. mdpi.com
The α(1,3/4)-fucosyltransferases are a larger group of enzymes that catalyze the addition of fucose in either an α(1,3) or α(1,4) linkage to an N-acetylglucosamine (GlcNAc) residue. researchgate.netoup.com These enzymes are responsible for the synthesis of various Lewis antigens, which are involved in cell adhesion and inflammatory responses. nih.govnih.gov
FUT3 , a key member of this family, exhibits both α(1,3) and α(1,4) fucosyltransferase activity. nih.govoup.com It can utilize both type I (Galβ1,3GlcNAc) and type II (Galβ1,4GlcNAc) acceptors to synthesize Lewis a (Lea) and Lewis x (Lex) antigens, respectively. oup.com The ability of FUT3 to perform α(1,4) fucosylation is dependent on specific amino acid residues, such as a tryptophan at position 111, within its acceptor-binding domain. researchgate.netoup.com
Other members of this family, such as FUT4, FUT5, FUT6, and FUT7, have more restricted substrate specificities. For example, FUT4 and FUT9 prefer non-sialylated type II acceptors, while FUT7 is specific for sialylated type II acceptors. researchgate.net
FUT8 is the sole enzyme in mammals responsible for core fucosylation, the process of adding an α(1,6)-linked fucose to the innermost GlcNAc residue of N-glycans. wikipedia.orgnih.govmdpi.com This modification is crucial for various biological functions, including the regulation of growth factor receptor signaling. mdpi.comebi.ac.uk
The crystal structure of human FUT8 in complex with its substrates has revealed that it follows an SN2 mechanism for catalysis. researchgate.netnih.gov The enzyme utilizes a series of loops and an α-helix to create the binding site for its substrates. researchgate.netnih.gov A unique feature of FUT8 is a C-terminal SH3 domain that, along with a flexible loop, forms an exosite responsible for recognizing the branched structure of the N-glycan acceptor. researchgate.netnih.gov This specific recognition of the α1,3 arm GlcNAc is a prerequisite for catalysis. researchgate.netnih.gov
| Enzyme | Linkage Specificity | Primary Acceptor Substrate | Key Biological Role |
| FUT1 | α(1,2) | Type II (Galβ1,4GlcNAc) | H antigen synthesis on red blood cells. mdpi.comuniprot.orgnih.gov |
| FUT2 | α(1,2) | Type I (Galβ1,3GlcNAc) | H antigen secretion. mdpi.comuniprot.orgnih.gov |
| FUT3 | α(1,3) / α(1,4) | Type I & Type II acceptors | Lewis antigen synthesis. nih.govoup.com |
| FUT8 | α(1,6) | Innermost GlcNAc of N-glycans | Core fucosylation, growth factor receptor regulation. wikipedia.orgnih.govmdpi.com |
Alpha(1,3/4)-Fucosyltransferases (e.g., FUT3)
Endoplasmic Reticulum-Localized Protein O-Fucosyltransferases (POFUTs)
Unlike the Golgi-resident FUTs that add fucose to glycan structures, protein O-fucosyltransferases (POFUTs) are located in the endoplasmic reticulum (ER) and catalyze the direct attachment of fucose to serine or threonine residues of proteins. mdpi.comnih.gov This domain-specific O-fucosylation is a distinct type of glycosylation. mdpi.com
Two well-characterized POFUTs in mammals are POFUT1 and POFUT2. nih.gov
POFUT1 adds O-fucose to specific serine or threonine residues within epidermal growth factor-like (EGF) repeats. nih.govwikipedia.org This modification is essential for the proper function of the Notch signaling pathway. wikipedia.org
POFUT2 modifies thrombospondin type 1 repeats (TSRs) with O-fucose. nih.gov
Both POFUT1 and POFUT2 are highly selective for properly folded protein domains, suggesting they may also play a role in the quality control of protein folding in the ER. nih.gov Recently, a novel type of O-fucosylation on elastin (B1584352) microfibril interface (EMI) domains, mediated by POFUT3 and POFUT4 (formerly FUT10 and FUT11), has also been identified. mdpi.com
Interestingly, a distinct nucleocytoplasmic POFUT, SPINDLY (SPY), has been identified in plants, indicating that O-fucosylation is a widespread mechanism for modulating intracellular protein functions across different kingdoms of life. osti.govnih.gov
POFUT1 and POFUT2 Specificity for EGF-like and TSR Domains
Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2) are enzymes that catalyze the transfer of fucose from a donor substrate directly to serine or threonine residues on proteins, a process known as O-fucosylation. core.ac.ukmdpi.com These enzymes are localized in the endoplasmic reticulum and exhibit remarkable specificity for their protein substrates, recognizing not just a linear sequence of amino acids but specific, correctly folded three-dimensional domains. mdpi.comnih.gov
POFUT1 exclusively fucosylates serine or threonine residues within epidermal growth factor-like (EGF) domains. mdpi.comgenecards.orgproteinatlas.org The enzyme recognizes the consensus sequence C²-X-X-X-X-(S/T)-C³, where C² and C³ represent the second and third conserved cysteine residues of the EGF domain. mdpi.com A critical requirement for this enzymatic activity is the proper folding and disulfide bonding of the EGF domain, indicating that POFUT1 acts as a quality control checkpoint, modifying only correctly structured proteins. nih.govgenecards.orgproteinatlas.org
In contrast, POFUT2 is responsible for the O-fucosylation of thrombospondin type 1 repeats (TSRs). core.ac.ukmdpi.comacgg.asia It recognizes serine or threonine residues within two distinct consensus sequences depending on the TSR group: C¹-X-X-(S/T)-C² for group 1 TSRs and C²-X-X-(S/T)-C³ for group 2 TSRs. mdpi.comiucr.org Similar to POFUT1, POFUT2 is exquisitely selective for folded TSR domains, ensuring that only properly formed proteins are fucosylated. nih.govgenecards.org This high degree of specificity prevents cross-reactivity between the two enzymes, despite their similar function and architecture. core.ac.ukiucr.org
Table 1: Specificity of Protein O-Fucosyltransferases POFUT1 and POFUT2 This interactive table summarizes the distinct substrate specificities of the POFUT1 and POFUT2 enzymes.
| Enzyme | Target Domain | Consensus Sequence | Substrate State |
|---|---|---|---|
| POFUT1 | Epidermal Growth Factor-like (EGF) | C²-X-X-X-X-(S/T)-C³ | Requires properly folded domain |
| POFUT2 | Thrombospondin Type 1 Repeat (TSR) | C¹-X-X-(S/T)-C² (Group 1) or C²-X-X-(S/T)-C³ (Group 2) | Requires properly folded domain |
Stereochemical Course of Fucosyltransferase Reactions (Inverting Mechanism)
Glycosyltransferases, including fucosyltransferases, catalyze the formation of glycosidic bonds with a specific stereochemical outcome at the anomeric carbon of the sugar donor. mdpi.comfrontiersin.org The reaction can proceed through one of two primary mechanisms: a "retaining" mechanism, where the anomeric configuration is preserved, or an "inverting" mechanism, where it is inverted relative to the donor substrate. frontiersin.orgsemanticscholar.orguvic.ca
Most fucosyltransferases are inverting enzymes. semanticscholar.orguvic.ca They utilize a donor substrate, typically guanosine (B1672433) diphosphate-β-L-fucose (GDP-fucose), and transfer the fucose to an acceptor molecule. The inverting mechanism is a single-displacement reaction, analogous to a bimolecular nucleophilic substitution (SN2). mdpi.comfrontiersin.orgtum.de In this process, a deprotonated hydroxyl group on the acceptor molecule acts as the nucleophile, attacking the anomeric carbon (C-1) of the fucose residue. frontiersin.orgsemanticscholar.org This attack occurs from the side opposite to the GDP leaving group, resulting in the inversion of the stereochemistry at the anomeric center. semanticscholar.orguvic.ca For example, the β-anomer of the GDP-fucose donor is converted to an α-anomeric linkage in the final glycoconjugate product. wikipedia.org
POFUT2 is a well-characterized fucosyltransferase that employs this classic SN2-like inverting mechanism. mdpi.comresearchgate.net Interestingly, while also an inverting enzyme, POFUT1 is proposed to follow a more unusual SN1-like mechanism, where the glycosidic bond is cleaved before the nucleophilic attack. mdpi.comresearchgate.net
Determinants of Donor and Acceptor Specificity in Fucosyltransferases
The precision of fucosyltransferases is governed by stringent determinants for both the sugar donor and the acceptor substrate.
Donor Specificity: The vast majority of fucosyltransferases exclusively use GDP-fucose as the high-energy sugar donor for the fucosylation reaction. genecards.orgunl.pt The enzyme's active site contains a binding pocket specifically shaped to accommodate the guanosine diphosphate (B83284) portion of the donor, ensuring that only the correct nucleotide-sugar is used.
Acceptor Specificity: The determinants for acceptor specificity are highly varied and define the enzyme's biological role.
Protein Domain Recognition: For enzymes like POFUT1 and POFUT2, specificity is dictated by the three-dimensional structure of a fully folded protein domain (EGF or TSR, respectively). nih.govresearchgate.net The enzyme's binding site is complementary to the shape of the folded domain, ensuring that fucose is added only at the correct location on the correct protein. nih.govresearchgate.net Specificity is not primarily encoded in the linear protein sequence but rather in the distinct, conserved 3D fold of the substrate. genecards.orgresearchgate.net
Glycan Structure Recognition: For the large family of fucosyltransferases that modify existing glycan chains, specificity is determined by the structure of the acceptor oligosaccharide. oup.com The enzyme's catalytic domain forms a binding cleft with specific amino acid residues that interact with the acceptor glycan through hydrogen bonds and hydrophobic interactions. mdpi.comuu.nl For example, FUT1 shows a preference for Type II (Galβ1,4GlcNAc) acceptors, while FUT2 prefers Type I (Galβ1,3GlcNAc) glycans. mdpi.com
Alpha-L-Fucosidases: Hydrolytic Mechanisms and Substrate Specificity
Alpha-L-fucosidases are a class of enzymes that catalyze the reverse of the fucosyltransferase reaction: the hydrolysis of α-L-fucosyl linkages. portlandpress.comnih.gov They remove terminal fucose residues from a wide range of glycoconjugates, playing a critical role in glycan degradation and remodeling. portlandpress.comresearchgate.net
Glycoside Hydrolase Families (GH29, GH95, GH139, GH141, GH151)
Based on amino acid sequence similarities, α-L-fucosidases are categorized into several families within the Carbohydrate-Active enZYmes (CAZy) database. The primary families containing these enzymes are GH29, GH95, GH139, GH141, and GH151. portlandpress.comresearchgate.netnih.gov The vast majority of known fucosidases are of microbial origin. nih.govnih.gov
These families are distinguished by their catalytic mechanisms.
GH29: This is one of the largest and most-studied families. GH29 enzymes are retaining glycosidases, meaning they hydrolyze the glycosidic bond with a net retention of the anomeric stereochemistry via a double-displacement mechanism. researchgate.netnih.govplos.orgoup.com
GH95: This family comprises inverting fucosidases, which use a single-displacement mechanism to invert the anomeric stereochemistry upon hydrolysis. plos.orgmdpi.comnih.gov
GH139, GH141, GH151: These are smaller families, also primarily of bacterial origin, that expand the known diversity of α-L-fucosidases. researchgate.netnih.gov
Table 2: Major Glycoside Hydrolase Families of α-L-Fucosidases This interactive table outlines the key characteristics of the primary GH families that include α-L-fucosidases.
| GH Family | Catalytic Mechanism | Primary Source | Notable Features |
|---|---|---|---|
| GH29 | Retaining | Bacteria, Fungi, Mammals | Large, well-studied family; often has broad substrate specificity. researchgate.netrsc.org |
| GH95 | Inverting | Bacteria | First member was a 1,2-α-L-fucosidase. plos.orgnih.gov |
| GH139 | Inverting | Bacteria | Small family. researchgate.netnih.gov |
| GH141 | Inverting | Bacteria | Medium-sized family. researchgate.netnih.gov |
| GH151 | Retaining | Bacteria | Small family. researchgate.netiucr.org |
Exo-Fucosidase Activity and Glycosidic Linkage Cleavage (e.g., alpha-1,2, alpha-1,3, alpha-1,4, alpha-1,6)
Alpha-L-fucosidases are typically exo-glycosidases, meaning they act on the non-reducing terminus of a glycan chain to cleave the terminal fucose residue. researchgate.netoup.com The substrate specificity of these enzymes is highly diverse, reflecting the wide variety of fucosylated structures found in nature. nih.govresearchgate.net
Different fucosidases are specific for the type of glycosidic linkage that connects the fucose to the rest of the glycan. They are known to cleave α-1,2, α-1,3, α-1,4, and α-1,6 linkages. portlandpress.comresearchgate.netnih.gov This linkage specificity often correlates with the GH family and the producing organism. researchgate.net For instance, the GH29 family is known for its broad substrate specificity, with different members capable of hydrolyzing all four of the aforementioned linkage types. researchgate.netresearchgate.net This contrasts with other fucosidases that may be highly specific for a single linkage, such as the α(1,6)-fucosidase AlfC from Lactobacillus casei, which targets the core fucose in human N-glycans. rcsb.org
Table 3: Linkage Specificity of α-L-Fucosidases This interactive table provides examples of glycosidic linkages cleaved by α-L-fucosidases, particularly within the diverse GH29 family.
| Linkage | Description | Cleaved by |
|---|---|---|
| α-1,2 | Fucose linked to Galactose (e.g., in H-type antigens) | Many GH29, GH95 fucosidases |
| α-1,3 | Fucose linked to N-acetylglucosamine (e.g., in Lewis X) | Many GH29 fucosidases |
| α-1,4 | Fucose linked to N-acetylglucosamine (e.g., in Lewis A) | Many GH29 fucosidases |
| α-1,6 | Fucose linked to core N-acetylglucosamine in N-glycans | Specific GH29 fucosidases (e.g., AlfC) |
Structural Basis of Alpha-L-Fucosidase Specificity
The substrate and linkage specificity of an α-L-fucosidase is ultimately determined by the three-dimensional architecture of its active site. portlandpress.comresearchgate.net Crystal structures of enzymes from various GH families have provided detailed insights into the molecular basis of their function.
Within these folds, the active site is a pocket or cleft whose shape and chemical environment are precisely tailored to bind the fucose residue and the adjacent portion of the glycan substrate. researchgate.net The specificity is achieved through a network of interactions between amino acid side chains and the substrate. For instance, the crystal structure of an α(1,6)-fucosidase from Lactobacillus casei (AlfC) revealed an aromatic subsite adjacent to the catalytic residues that specifically accommodates the N-acetylglucosamine (GlcNAc) residue linked to the fucose, thereby conferring specificity for the α-1,6 linkage. rcsb.org Similarly, the structure of a GH95 fucosidase showed the substrate buried in the central cavity of the enzyme's helical barrel, with a specific glutamic acid residue positioned to act as a general acid catalyst. nih.gov The depth and shape of this binding site dictate the enzyme's tolerance for different glycan structures, providing the structural basis for their diverse specificities. researchgate.netcsic.es
Transfucosylation Potential of Alpha-L-Fucosidases in Oligosaccharide Synthesis
Alpha-L-fucosidases (EC 3.2.1.51), particularly those belonging to the glycosyl hydrolase family 29 (GH29), are enzymes that naturally catalyze the hydrolysis of terminal α-L-fucose residues from various glycoconjugates. mdpi.comcsic.esresearchgate.net These enzymes operate through a retaining mechanism, which allows them to also catalyze a reverse reaction known as transfucosylation under specific conditions, such as high concentrations of a suitable fucosyl donor. mdpi.comresearchgate.net This capability makes them valuable biocatalysts for the synthesis of fucosylated oligosaccharides, which are often difficult to purify from natural sources. nih.gov
The synthesis of these complex carbohydrates is of significant interest due to their important biological roles, including participation in immune responses, signal transduction, and host-pathogen interactions. nih.govresearchgate.net Enzymatic synthesis via transfucosylation offers a promising alternative to chemical methods, which often require extensive protection and deprotection steps. acs.org
Research has focused on identifying and engineering α-L-fucosidases with high transfucosylation efficiency and regioselectivity. The process involves the transfer of a fucosyl residue from a donor substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), to an acceptor molecule. plos.orgnih.gov The efficiency of this reaction is often hindered by the enzyme's inherent hydrolytic activity, which competes with the transfer reaction. csic.es
Wild-Type and Metagenome-Derived Fucosidases
Several wild-type α-L-fucosidases from various sources have been investigated for their transfucosylation potential. For instance, α-L-fucosidases from a soil metagenome were shown to synthesize different fucosyllactose (B1628111) variants, including the human milk oligosaccharide (HMO) 2'-fucosyllactose (B36931), with yields up to approximately 6.4%. plos.org Similarly, enzymes isolated from the intestinal metagenome of breastfed infants have demonstrated the ability to produce 2'-fucosyllactose with a yield of 35%. nih.gov
The choice of acceptor substrate significantly influences the product and yield of the transfucosylation reaction. A variety of acceptor molecules have been successfully fucosylated, including lactose, N-acetylglucosamine, and even amino acids like L-serine and L-threonine. mdpi.complos.org For example, α-L-fucosidases from Lactobacillus casei have been used to synthesize fucosyl-N-acetylglucosamine disaccharides with yields ranging from 23% to 56%. asm.org
| Enzyme Source | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Soil Metagenome (Mfuc5) | pNP-Fuc | Lactose | 2'-Fucosyllactose | ~6.4 | plos.org |
| Infant Gut Metagenome (Fuc2358) | pNP-Fuc | Lactose | 2'-Fucosyllactose | 35 | nih.gov |
| Lactobacillus casei (AlfB) | pNP-Fuc | N-acetylglucosamine | Fucosyl-α-1,3-N-acetylglucosamine & Fucosyl-α-1,6-N-acetylglucosamine | 23 | asm.org |
| Lactobacillus casei (AlfC) | pNP-Fuc | N-acetylglucosamine | Fucosyl-α-1,3-N-acetylglucosamine & Fucosyl-α-1,6-N-acetylglucosamine | 56 | asm.org |
| Lactobacillus rhamnosus GG | pNP-Fuc | Lactose | Fucosyllactose | 21 | researchgate.net |
| Lactobacillus rhamnosus GG | pNP-Fuc | Lactulose | Fucosyllactulose | 25 | researchgate.net |
Engineered Fucosidases for Improved Transfucosylation
To overcome the limitations of wild-type enzymes, such as low yields and competing hydrolysis, protein engineering strategies like directed evolution and site-directed mutagenesis have been employed. acs.orgnih.gov These approaches aim to enhance the transfucosylation/hydrolysis ratio.
A notable example is the α-L-fucosidase from the thermophilic bacterium Thermotoga maritima. The wild-type enzyme exhibits low transfucosylation yields (around 7%). acs.orgnih.gov However, through directed evolution, mutants were created that showed a dramatic increase in the transferase/hydrolytic kinetic ratio. acs.org The best mutant, with only three amino acid substitutions, achieved a transfucosylation yield of over 60% for the synthesis of pNP-Gal-α-(1→2)-Fuc. acs.orgnih.gov
Similarly, rational design and site-directed mutagenesis of α-L-fucosidases from Lactobacillus casei (AlfB) and infant gut microbiomes (Fuc2358 and Fuc5372) have led to variants with significantly improved transfucosylation capabilities. csic.esnih.govnih.gov In one study, a mutant of AlfB (M58) achieved a remarkable 100% yield in the synthesis of fucosyl-α1,3-N-acetylglucosamine. csic.esnih.gov This was attributed to a single amino acid substitution (N346K) that enhanced transfucosylation over hydrolysis. csic.es
| Enzyme (Source) | Engineering Strategy | Key Mutation(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-L-fucosidase (Thermotoga maritima) | Directed Evolution | T264A, Y267F, L322P | pNP-Gal-α-(1→2)-Fuc | >60 | acs.orgnih.gov |
| AlfB (Lacticaseibacillus paracasei) | Random Mutagenesis | N346K | Fucosyl-α1,3-N-acetylglucosamine | 100 | csic.esnih.gov |
| Fuc2358 (Infant Gut Metagenome) | Site-Directed Mutagenesis | F184H, K286R | 2'-Fucosyllactose | Increased ratio of transfucosylation to hydrolysis | nih.gov |
| SpGH29C (Streptococcus pneumoniae) | Wild-Type | N/A | Lacto-N-fucopentaose II | 91 | acs.org |
| CpAfc2 (Clostridium perfringens) | Wild-Type | N/A | Lacto-N-fucopentaose II | 65 | acs.org |
The structural basis for the enhanced activity of these mutants is an area of active investigation. Studies combining X-ray crystallography, molecular dynamics simulations, and kinetic analyses have provided insights into the mechanisms. nih.gov For instance, in the AlfC fucosidase from Lactobacillus casei, certain mutations are thought to shift the equilibrium of an active-site loop towards an "open" conformation, which favors transfucosylation over hydrolysis. nih.gov These findings are crucial for the rational design of novel fucosidases as efficient biocatalysts for the synthesis of specific fucosylated oligosaccharides with potential applications in biotechnology and medicine. csic.esnih.gov
Structural and Functional Integration of Alpha L Fucopyranose in Glycoconjugates
Fucosylation of N-Linked Glycans
Fucosylation is a frequent modification of N-linked glycans, complex carbohydrate structures attached to asparagine residues of proteins. nih.gov The addition of fucose can occur at the core of the N-glycan or at its terminal branches, each with distinct functional consequences.
Core Alpha(1,6)-Fucosylation of N-Acetylglucosamine
Core fucosylation involves the attachment of an alpha-L-fucopyranose residue to the N-acetylglucosamine (GlcNAc) that is directly linked to an asparagine residue in the protein. nih.govoup.com This specific modification is catalyzed by a single enzyme in mammals, alpha(1,6)fucosyltransferase, commonly known as FUT8. acs.orgmdpi.comnih.gov
The FUT8 enzyme resides in the Golgi apparatus and transfers a fucose from a GDP-fucose donor to the innermost GlcNAc of the N-glycan core, forming an α(1,6)-linkage. nih.govjcancer.orgresearchgate.net This process is essential for normal development and physiological function. oup.comacs.org The presence or absence of this core fucose can dramatically alter the conformation of the N-glycan, which in turn affects the biological activity of the glycoprotein (B1211001). For instance, the absence of core fucosylation on the Fc region of IgG1 antibodies significantly enhances their binding to the FcγRIIIa receptor on immune effector cells, leading to a 50- to 100-fold increase in antibody-dependent cellular cytotoxicity (ADCC). nih.gov
Upregulation of FUT8 and the resulting increase in core fucosylation are associated with the progression of several types of cancer, including liver, lung, and colorectal cancer, by affecting key signaling receptors like EGFR and TGF-β receptor. acs.orgjcancer.orgnih.gov Consequently, FUT8 is considered a potential therapeutic target. mdpi.comjcancer.org
Table 1: Key Aspects of Core Alpha(1,6)-Fucosylation
| Feature | Description |
|---|---|
| Enzyme | Alpha(1,6)fucosyltransferase (FUT8) is the sole enzyme responsible in mammals. oup.comacs.org |
| Linkage | Fucose is attached via an α(1,6)-glycosidic bond. nih.govjcancer.org |
| Substrate | The innermost N-acetylglucosamine (GlcNAc) residue of an N-glycan core. oup.comnih.gov |
| Biological Role | Modulates glycoprotein conformation and function, essential for development, and regulation of immune responses like ADCC. nih.govacs.org |
| Clinical Relevance | Altered levels are linked to cancer progression and it is a target for enhancing therapeutic antibody efficacy. mdpi.comjcancer.orgnih.gov |
Terminal Alpha-L-Fucosylation Patterns on N-Glycans
In contrast to core fucosylation, terminal fucosylation occurs on the outer branches of N-glycans. nih.gov This process is catalyzed by a different set of fucosyltransferases (FUTs) that add fucose in various linkages, most commonly α(1,2), α(1,3), or α(1,4). nih.gov These terminal fucose residues are key components of important biological recognition motifs, including blood group antigens and selectin ligands. nih.gov
A prominent example is the synthesis of the sialyl Lewis x (sLex) antigen, a tetrasaccharide structure (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) found on the surface of leukocytes. researchgate.netexplorationpub.comwikipedia.org The α(1,3)-linked fucose is crucial for the interaction of sLex with selectins, a family of adhesion molecules on endothelial cells, which mediates the tethering and rolling of leukocytes during an inflammatory response. mdpi.com The biosynthesis of sLex involves the sequential action of sialyltransferases and fucosyltransferases. mdpi.comnih.gov Aberrant expression of terminal fucosylated structures like sLex is often observed in cancer and can contribute to metastasis. creative-biolabs.combiosynth.com
O-Linked Fucosylation of Proteins
O-linked fucosylation is an unusual form of glycosylation where this compound is directly attached to the hydroxyl group of serine or threonine residues. wikipedia.orgencyclopedia.pubresearchgate.net This modification occurs in the endoplasmic reticulum and is critical for the function of specific proteins, particularly those involved in signaling pathways. encyclopedia.pubmdpi.com
Direct O-Linkage to Serine and Threonine Residues
The direct attachment of fucose to serine or threonine is catalyzed by protein O-fucosyltransferases. researchgate.netnih.gov In mammals, two primary enzymes are responsible for this modification:
Protein O-fucosyltransferase 1 (POFUT1 or O-FucT-1): This enzyme specifically adds O-fucose to serine or threonine residues within properly folded Epidermal Growth Factor-like (EGF) repeats that contain the consensus sequence C2XXXX(S/T)C3 (where C2 and C3 are the second and third conserved cysteines). oup.comglycoforum.gr.jpplos.org
Protein O-fucosyltransferase 2 (POFUT2): This enzyme fucosylates Thrombospondin Type-1 Repeats (TSRs) at a C1-X-X-S/T-C2 or C2-X-X-S/T-C3 consensus sequence. researchgate.netiucr.orggenecards.org
Both POFUT1 and POFUT2 are located in the endoplasmic reticulum and are thought to play a role in the quality control and proper folding of their respective protein substrates. researchgate.netmdpi.comnih.gov The O-fucose modification can be further elongated by other glycosyltransferases to form more complex structures. nih.govglycoforum.gr.jp
Biological Significance of Protein O-Fucosylation in Receptor Domains
O-fucosylation of receptor domains is crucial for modulating cell signaling pathways, with the Notch signaling pathway being the most extensively studied example. glycoforum.gr.jpnih.govfrontiersin.org The extracellular domain of the Notch receptor is rich in EGF-like repeats, many of which are modified by POFUT1. nih.govnih.gov
This O-fucosylation is essential for Notch function; its absence leads to severe developmental defects similar to those seen when the entire Notch pathway is inactivated. glycoforum.gr.jpnih.gov The fucose residues on Notch act as a substrate for Fringe glycosyltransferases, which add a GlcNAc to the fucose. glycoforum.gr.jp This elongation modulates the binding of Notch to its ligands (e.g., Delta and Jagged/Serrate), thereby fine-tuning Notch signaling activity during development. glycoforum.gr.jpmdpi.com O-fucosylation can influence receptor-ligand binding directly or by inducing conformational changes in the receptor. glycoforum.gr.jpfrontiersin.org It has been demonstrated that O-fucosylation on specific EGF repeats of mammalian NOTCH1 is critical for its interaction with ligands like DLL1 and JAG1. mdpi.com
Table 2: Comparison of O-Fucosyltransferases
| Enzyme | Protein Domain Target | Consensus Sequence | Key Biological Function |
|---|---|---|---|
| POFUT1 | Epidermal Growth Factor-like (EGF) Repeats | C2XXXX(S/T)C3 | Essential for Notch signaling pathway function. oup.comglycoforum.gr.jpnih.gov |
| POFUT2 | Thrombospondin Type-1 Repeats (TSRs) | C1/2XX(S/T)C2/3 | Predicted to influence secretion of target proteins like ADAMTS. researchgate.netnih.govgenecards.org |
This compound in Glycolipid Structures
This compound is a key structural component of various glycolipids, which are lipids with attached carbohydrate chains. ontosight.aicreative-biolabs.com These fucosylated glycolipids, or fucoglycolipids, are primarily located on the outer leaflet of the cell membrane and play significant roles in cell recognition, adhesion, and as blood group antigens. researchgate.netcreative-biolabs.com
The Lewis antigens are a prominent family of fucoglycolipids. creative-biolabs.com Their synthesis depends on the action of specific fucosyltransferases that add fucose to precursor carbohydrate chains linked to a lipid core. biosynth.com For example, Lewis a (Lea) and Lewis x (Lex) are formed by the addition of a single fucose residue in an α(1,4) or α(1,3) linkage, respectively. biosynth.com Further fucosylation can produce the Lewis b (Leb) and Lewis y (Ley) antigens. creative-biolabs.combiosynth.com
Unlike most blood group antigens that are integral to the red blood cell membrane, Lewis antigens are synthesized by epithelial cells and then adsorbed from the plasma onto the surface of erythrocytes. nih.govlabmedicineblog.com These structures can also be sialylated to form sialyl Lewis a (sLea) and sialyl Lewis x (sLex), which are well-known ligands for selectins and are often overexpressed in various carcinomas, contributing to tumor metastasis. researchgate.netmdpi.combiosynth.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-acetylglucosamine (GlcNAc) |
| GDP-fucose |
| N-acetylneuraminic acid (Neu5Ac) |
| Galactose (Gal) |
| Serine |
| Threonine |
Role of this compound in Major Glycan Antigens
This compound, a deoxyhexose sugar, is a critical monosaccharide in mammalian glycobiology. Its incorporation into oligosaccharide chains, a process known as fucosylation, generates a vast array of functionally diverse structures. Among the most significant of these are the major glycan antigens of the ABO and Lewis blood group systems. The addition of fucose in specific linkages is the determining step in the biosynthesis of these antigens, defining an individual's blood type and influencing various physiological and pathological processes.
H-Antigen Biosynthesis and Genetic Control (FUT1, FUT2)
The H-antigen is the fundamental precursor structure upon which the A and B antigens of the ABO blood group system are built. bbguy.orgbionity.comnih.gov Its synthesis involves the enzymatic transfer of an L-fucose residue from a GDP-L-fucose donor to a terminal galactose (Gal) residue of a precursor oligosaccharide chain. bbguy.orgresearchgate.net The specific linkage created is an alpha-1,2 linkage, and this terminal fucose is the minimal requirement for H antigenicity. nih.govscispace.comwikipedia.org
The genetic control of H-antigen expression is primarily governed by two homologous genes located in close proximity on chromosome 19q13.3: FUT1 (H locus) and FUT2 (Secretor or Se locus). nih.govnih.govhtct.com.brnih.gov
FUT1 (H gene): This gene encodes an α-1,2-fucosyltransferase (α2Fuc-T1 or H transferase) that is expressed in hematopoietic tissues. scispace.comnih.govbloodtransfusion.it Its primary role is to synthesize the H-antigen on type 2 precursor chains found on the surface of red blood cells (RBCs) and endothelial cells. htct.com.brnih.govjomh.org The presence of at least one functional FUT1 allele (H/H or H/h genotype) is necessary for H-antigen expression on RBCs. nih.gov
FUT2 (Secretor gene): This gene encodes a distinct α-1,2-fucosyltransferase (α2Fuc-T2 or Secretor transferase) expressed in epithelial cells of secretory glands. nih.govnih.gov This enzyme catalyzes the synthesis of H-antigen on type 1 precursor chains, which is then secreted into bodily fluids like saliva, milk, and gastrointestinal and respiratory tract secretions. nih.govnih.govhtct.com.brascls.org Individuals with at least one functional FUT2 allele (Se/Se or Se/se) are termed "secretors." nih.govnih.gov
The absence of a functional FUT1 gene (h/h genotype) leads to the rare Bombay (Oh) phenotype. nih.govnih.govbloodtransfusion.it Individuals with the Bombay phenotype cannot produce H-antigen on their red blood cells, and consequently, cannot form A or B antigens, even if they possess the genes for the A or B transferases. nih.govhtct.com.br Their RBCs type as O, but their serum contains potent anti-A, anti-B, and anti-H antibodies. nih.govnih.govbloodtransfusion.it A related group, the para-Bombay phenotypes, results from FUT1 mutations that cause a weak or partial expression of the H-antigen on red blood cells. scispace.comhtct.com.brisbtweb.org
| Gene | Enzyme | Function |
| FUT1 (H gene) | α-1,2-fucosyltransferase 1 (H transferase) | Synthesizes H-antigen on Type 2 precursors on red blood cells. scispace.comhtct.com.brnih.gov |
| FUT2 (Se gene) | α-1,2-fucosyltransferase 2 (Secretor transferase) | Synthesizes H-antigen on Type 1 precursors in secretory tissues. nih.govnih.govascls.org |
Lewis Blood Group Antigen Fucosylation Pathways (Lewis A, B, X, Sialyl Lewis A, Sialyl Lewis X)
The Lewis antigens are another group of fucosylated glycans synthesized in epithelial tissues and subsequently adsorbed from the plasma onto the surface of red blood cells. nih.govkarger.com Their synthesis is dependent on the interplay between the fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes, also located on chromosome 19. nih.govwikipedia.orgontosight.ai
The fucosylation pathways for the major Lewis antigens are as follows:
Lewis A (Lea): The FUT3 gene encodes an α-1,3/1,4-fucosyltransferase (Lewis enzyme). nih.govresearchgate.net This enzyme adds a fucose in an α-1,4 linkage to a subterminal N-acetylglucosamine (GlcNAc) residue on a type 1 precursor chain. nih.gov This reaction produces the Lewis A antigen. nih.gov This pathway is dominant in individuals who are "non-secretors" (genotype se/se), as they lack the competing FUT2 enzyme activity. nih.govwikipedia.org
Lewis B (Leb): In "secretors" (genotype Se/Se or Se/se), the FUT2 enzyme first adds a fucose to the terminal galactose of the type 1 precursor, creating the H type-1 antigen. wikipedia.orgresearchgate.net The FUT3 (Lewis) enzyme then adds a second fucose to the subterminal GlcNAc of this H type-1 structure, resulting in the difucosylated Lewis B antigen. nih.govwikipedia.org The FUT2 enzyme activity is generally more efficient, so the Leb antigen is the predominant form in secretors, and Lea is often undetectable. wikipedia.org
Lewis X (Lex) and Lewis Y (Ley): These antigens are structural isomers of Lea and Leb, respectively, formed on type 2 precursor chains. nih.govkarger.com Lex (also known as Stage-Specific Embryonic Antigen-1 or SSEA-1) is formed when a fucosyltransferase, such as that encoded by FUT4, adds a fucose in an α-1,3 linkage to the GlcNAc of a type 2 chain. nih.gov If the FUT2 (Secretor) enzyme is also active, it can add a fucose to the terminal galactose of the Lex structure, creating the difucosylated Ley antigen. nih.gov
Sialyl Lewis A (sLea) and Sialyl Lewis X (sLex): These are terminally sialylated and fucosylated structures that function as important ligands in cell adhesion. Their synthesis involves the addition of sialic acid (specifically N-acetylneuraminic acid) to the terminal galactose of the precursor chain, typically by a sialyltransferase, followed by the addition of fucose by a fucosyltransferase. explorationpub.commdpi.comresearchgate.net Sialyl Lewis A (sLea or CA19-9) is formed from a sialylated type 1 chain fucosylated by the FUT3 enzyme. nih.govkarger.comreactome.org Sialyl Lewis X (sLex or CD15s) is formed from a sialylated type 2 chain fucosylated by α-1,3 fucosyltransferases such as those from FUT3, FUT5, FUT6, or FUT7. explorationpub.comwikipedia.orgresearchgate.net
Functional Implications in ABO and Lewis Systems
The fucosylation that defines the H and Lewis antigens has profound functional consequences for the ABO and Lewis systems.
The most direct implication in the ABO system is the absolute requirement of the H-antigen as a substrate for the A and B glycosyltransferases encoded by the ABO gene. bionity.comnih.govamegroups.org Without the initial α-1,2 fucosylation to create the H-antigen, the terminal galactose is not a suitable acceptor for the N-acetyl-D-galactosamine (for A-antigen) or D-galactose (for B-antigen) transfer. bionity.comamegroups.orgwikipedia.org This creates a reciprocal relationship between the amount of H-antigen and the A/B antigens on a red blood cell; group O individuals have the highest density of H-antigen, while group AB individuals have the least. scispace.comisbtweb.orgfortressdiagnostics.com This precursor-product relationship is clinically critical in transfusion medicine, as highlighted by the Bombay phenotype, where the genetic inability to form H-antigen masks the true ABO genotype. nih.govhtct.com.br
The Lewis system is intrinsically linked to the secretor status, which controls the presence of soluble ABH antigens in bodily fluids. nih.govwikipedia.org This is because the same FUT2 enzyme is responsible for synthesizing the H-antigen in secretions (which can then be converted to A or B antigens) and for creating the Leb antigen. wikipedia.orgresearchgate.net
Beyond blood typing, these fucosylated structures play significant roles in health and disease. nih.govresearchgate.net
Host-Pathogen Interactions: The Lewis antigens, particularly Leb, can act as receptors for pathogens. For instance, the bacterium Helicobacter pylori, a primary cause of gastritis and gastric ulcers, adheres to the gastric epithelium by binding to H type-1 and Leb antigens. oup.com
Cancer and Metastasis: Altered expression of fucosylated antigens is a hallmark of many cancers. nih.gov Tumor cells often display high levels of sialylated Lewis antigens, such as sLea (CA19-9) and sLex. nih.govmdpi.com These antigens function as ligands for selectin proteins on endothelial cells, mediating the adhesion of circulating cancer cells to blood vessel walls, a crucial step in tumor metastasis. mdpi.comembopress.org The expression of sLea is widely used as a tumor marker, particularly for pancreatic and gastrointestinal cancers. nih.govmdpi.com
Inflammation and Immune Response: Sialyl Lewis X is a key carbohydrate ligand for E-selectin and P-selectin, which are expressed on activated endothelial cells and platelets. mdpi.com This interaction is critical for the initial tethering and rolling of leukocytes along the endothelium, allowing them to exit the bloodstream and migrate to sites of inflammation. mdpi.com
Biological Roles of Alpha L Fucopyranose in Physiological Processes
Alpha-L-Fucosylated Glycans in Cell-Cell and Cell-Matrix Adhesion
Fucosylated oligosaccharides are key mediators of cell adhesion. nih.govoup.comoup.com They facilitate this process by binding to selectins, a family of calcium-dependent lectins on the cell surface, and through interactions with other carbohydrate counterligands on adjacent cells. nih.govoup.comoup.com These interactions are fundamental to a variety of normal and pathological cellular processes. nih.govoup.com
One of the most well-documented roles of alpha-L-fucopyranose is in the selectin-mediated adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. oup.comnih.gov This process involves three types of selectins: L-selectin on leukocytes, P-selectin on platelets and endothelial cells, and E-selectin on endothelial cells. mdpi.comnih.gov These selectins recognize and bind to specific fucosylated and sialylated carbohydrate ligands on the surface of leukocytes, facilitating their tethering and rolling along the endothelial lining of blood vessels. nih.govwikipedia.org
A key ligand in this interaction is the tetrasaccharide sialyl Lewis X (sLex) , which contains a terminal alpha-L-fucose residue. wikipedia.orgatsjournals.org The fucose moiety of sLex is essential for its binding to the Ca2+-coordination site within the lectin domain of selectins. ashpublications.org This interaction is a prerequisite for the initial capture and subsequent rolling of leukocytes at sites of inflammation. wikipedia.orgphysiology.org The major glycoprotein (B1211001) ligand for P-selectin on leukocytes is P-selectin glycoprotein ligand-1 (PSGL-1) , which is decorated with sLex-containing O-glycans. mdpi.comresearchgate.netthieme-connect.com This interaction is crucial for the rolling and tethering of neutrophils on endothelial cells. mdpi.com Similarly, E-selectin recognizes sLex on various glycoproteins and glycolipids, including PSGL-1, CD43, and CD44, to mediate leukocyte adhesion. mdpi.comwikipedia.org
Table 1: Key Molecules in Selectin-Mediated Leukocyte Adhesion
| Molecule | Type | Location | Function in Adhesion |
|---|---|---|---|
| This compound | Monosaccharide | Component of sLex | Essential for binding to selectins. ashpublications.org |
| Sialyl Lewis X (sLex) | Tetrasaccharide | On leukocyte surface glycoproteins/glycolipids | The primary carbohydrate ligand for selectins. wikipedia.orgatsjournals.org |
| P-selectin | Adhesion molecule (lectin) | Platelets, Endothelial cells | Binds to PSGL-1 on leukocytes to mediate rolling. mdpi.com |
| E-selectin | Adhesion molecule (lectin) | Endothelial cells | Binds to sLex-containing ligands on leukocytes. mdpi.comwikipedia.org |
| L-selectin | Adhesion molecule (lectin) | Leukocytes | Mediates leukocyte tethering. oup.com |
| P-selectin glycoprotein ligand-1 (PSGL-1) | Glycoprotein | Leukocytes | Major ligand for P-selectin and also binds E-selectin. mdpi.comthieme-connect.com |
| CD43 | Glycoprotein | Leukocytes | A ligand for E-selectin. nih.gov |
| CD44 | Glycoprotein | Leukocytes | A ligand for E-selectin. nih.gov |
Selectin-Mediated Leukocyte-Endothelial Adhesion Mechanisms
This compound in Signal Transduction Pathways
Fucosylation plays a pivotal role in modulating various signal transduction pathways, influencing cellular communication and responses. nih.govresearchgate.net This is achieved through the modification of key signaling receptors and molecules, thereby altering their function and downstream signaling cascades. nih.govresearchgate.net
A critical example of fucosylation's role in signaling is the modulation of the Notch signaling pathway, which is essential for numerous developmental processes. oup.comashpublications.orgnih.gov The Notch receptor contains multiple epidermal growth factor-like (EGF) repeats in its extracellular domain, many of which are modified by the addition of an O-linked fucose monosaccharide. nih.govsdbonline.org This modification, termed O-fucosylation, is catalyzed by the enzyme protein O-fucosyltransferase 1 (POFUT1) in the endoplasmic reticulum. wikipedia.orgmedlineplus.gov
The presence of O-fucose on Notch is indispensable for its proper function. wikipedia.orgplos.org Knocking out the POFUT1 gene, which prevents O-fucosylation, leads to a loss of Notch signaling. sdbonline.orgwikipedia.org While the precise mechanism is still under investigation, it is clear that O-fucosylation is required for the Notch receptor to effectively bind to its ligands, such as Delta and Jagged. ashpublications.orgsdbonline.org This modification is considered a core component of the Notch pathway, essential for the activation of the receptor by its ligands. sdbonline.org The O-fucose can be further elongated by the addition of other sugars, such as N-acetylglucosamine (GlcNAc) by Fringe enzymes, which further refines the signaling outcome by differentially affecting interactions with various Notch ligands. sdbonline.orgpnas.orgglycoforum.gr.jp
Table 2: Key Components in Notch Receptor O-Fucosylation
| Component | Function/Role |
|---|---|
| This compound | The monosaccharide attached to the Notch receptor. sdbonline.org |
| Notch Receptor | A transmembrane receptor crucial for cell-fate decisions. sdbonline.orgmedlineplus.gov |
| EGF-like repeats | Domains in the Notch extracellular region where O-fucosylation occurs. nih.govsdbonline.org |
| Protein O-fucosyltransferase 1 (POFUT1) | The enzyme that catalyzes the addition of O-fucose to Notch. wikipedia.orgmedlineplus.gov |
| Delta and Jagged | Ligands that bind to the Notch receptor to initiate signaling. glycoforum.gr.jp |
| Fringe | An enzyme that adds GlcNAc to the O-fucose, modulating ligand binding. sdbonline.orgpnas.org |
Fucosylated glycans are involved in a variety of other signaling events beyond the Notch pathway. For instance, core fucosylation, the addition of fucose to the core N-glycan structure, has been shown to be important for signaling through the B-cell receptor (BCR). researchgate.net This modification helps in the formation of efficient lipid raft domains, which are crucial for initiating signal transduction upon antigen engagement with the BCR. researchgate.net Aberrant fucosylation has also been linked to the modulation of other signaling pathways, including those involving receptor tyrosine kinases. nih.gov
Modulation of Notch Receptor Signaling by O-Fucosylation
Fucosylation in Developmental Biology
The precise regulation of fucosylation is essential for normal embryonic development. acs.orgoup.com Fucosylated glycans are involved in critical developmental events, from early embryogenesis to organogenesis. nih.gov
Disruptions in fucosylation can lead to severe developmental defects. For example, the absence of the enzyme alpha-L-fucosidase , which is responsible for the breakdown of fucose-containing compounds, results in a lysosomal storage disease called fucosidosis. orpha.netmdpi.com This condition is characterized by the accumulation of fucosylated glycoproteins and glycolipids in tissues, leading to a range of symptoms including developmental delay, psychomotor regression, skeletal abnormalities, and neurological deterioration. orpha.netmedlink.comnih.gov
Furthermore, studies in model organisms have highlighted the importance of specific fucosylation events. In insects, the silencing of α-1,6-fucosyltransferase leads to a failure in embryonic development, specifically affecting processes like katatrepsis (embryonic rotation). researchgate.netugent.be In mammals, knockout of the POFUT1 gene, and thus the abrogation of Notch O-fucosylation, is embryonically lethal due to severe developmental defects, underscoring the critical role of fucosylation in embryogenesis. nih.gov Changes in the expression of fucosylated structures are also observed during early embryogenesis, where they are thought to play roles in cell adhesion and implantation. embopress.org
This compound in Host-Pathogen Interactions
Bacterial Fucosylation in Biofilm Formation
The formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, is a critical factor in bacterial colonization and virulence. The utilization of fucose can significantly influence this process.
Research has demonstrated that for certain bacteria, such as Klebsiella pneumoniae and Escherichia coli, the presence of fucose as a carbon source leads to more robust biofilm formation compared to growth in glucose or glycerol. biorxiv.org This enhanced biofilm production is associated with an increase in the proteinaceous components of the extracellular polymeric substances (EPS) that make up the biofilm matrix. biorxiv.org Studies have shown that while enzymes targeting exopolysaccharides like cellulose (B213188) have minimal effect, treatment with Proteinase K significantly reduces the biofilm, indicating the importance of proteins in the fucose-mediated biofilm structure. biorxiv.org This effect is not strain-specific and has been observed across multiple clinical isolates and even different bacterial species, highlighting a conserved mechanism. biorxiv.org
Conversely, in the context of the gut, host epithelial α1,2-fucosylation plays a role in restricting biofilm formation. nih.gov Liberated fucose from the mucus layer can repress biofilm-related genes in bacteria like pathogenic Salmonella Typhimurium and indigenous Escherichia coli. nih.gov A deficiency in this host fucosylation process can lead to increased biofilm formation in intestinal crypts, potentially exacerbating inflammation. nih.gov This suggests a dynamic interplay where bacterial fucose metabolism can promote biofilm formation, while host-derived fucose can act as a regulatory signal to limit it.
Several bacterial species have been identified to utilize fucose in biofilm formation. The table below summarizes key findings.
| Bacterial Species | Role of Fucose/Fucosylation in Biofilm Formation | Research Findings |
| Klebsiella pneumoniae | Promotes biofilm formation. biorxiv.org | Growth in fucose increases biofilm mass compared to glucose. biorxiv.org The enhanced biofilm has a higher protein content in its extracellular matrix. biorxiv.org |
| Escherichia coli | Promotes biofilm formation in some contexts, but is repressed by host-derived fucose in others. biorxiv.orgnih.gov | Similar to K. pneumoniae, some isolates form more robust biofilms with fucose. biorxiv.org However, liberated fucose in the gut can repress biofilm-related genes. nih.gov |
| Salmonella Typhimurium | Repressed by host-derived fucose. nih.gov | Deficiency in host α1,2-fucosylation leads to augmented crypt occupation by S. Typhimurium biofilms. nih.gov |
| Campylobacter jejuni | Influences biofilm formation. researchgate.net | Fucose sensing is known to regulate intestinal colonization by altering biofilm formation capabilities. researchgate.net L-fucose can reduce biofilm formation on certain surfaces. researchgate.net |
| Pseudomonas aeruginosa | Binds fucose via lectins, influencing biofilm structure. microbialcell.com | The lectin LecB has high specificity for L-fucose and is involved in biofilm formation. microbialcell.com |
Viral Attachment and Entry Mechanisms
The glycosylation of viral envelope proteins, which are synthesized using the host cell's machinery, plays a crucial role in the lifecycle of many enveloped viruses. mdpi.comfrontiersin.org Fucosylation of these viral glycoproteins can be a key factor in viral attachment to host cells and subsequent entry.
Viral glycoproteins are often heavily glycosylated, and these glycans can mediate binding to various cell surface receptors. mdpi.comfrontiersin.org For instance, the Hendra virus G glycoprotein contains fucosylated glycans, and structural analysis of its complex with the host receptor ephrin-B2 has provided insights into the attachment and entry process. rcsb.org Mutagenesis studies have confirmed the importance of residues at the glycoprotein-receptor interface for viral attachment and entry. rcsb.org
The presence of specific fucosylated structures, such as the H antigen, which is formed by the addition of fucose to a galactose residue, can be critical. mdpi.com This antigen is synthesized by host α1,2-fucosyltransferases. mdpi.com The glycans on viral envelope proteins, including fucosylated ones, can also act as a "glycan shield," protecting the virus from the host's immune system. tandfonline.com However, these host-synthesized carbohydrate antigens on viral glycoproteins can also be recognized by natural antibodies in the host, representing a potential vulnerability for the virus. mdpi.com
The role of fucosylation in viral infection is complex and can be virus-specific. For some viruses, fucosylation is essential for the proper folding and function of viral glycoproteins, while for others, it may modulate the interaction with host cell receptors. tandfonline.comnih.gov For example, in some herpesviruses, O-glycosylation is essential for the formation of viral glycoprotein complexes required for membrane fusion. tandfonline.com Research on influenza virus has shown that L-fucose is linked to some of the innermost N-acetylglucosamine residues of the complex oligosaccharides on its hemagglutinin protein. nih.gov
| Virus Family/Genus | Role of Fucosylated Glycans in Viral Lifecycle | Specific Examples/Findings |
| Paramyxoviridae (Hendra virus) | Involved in attachment to host cell receptors. rcsb.org | The Hendra virus G glycoprotein has fucosylated glycans that interact with the ephrin-B2 receptor. rcsb.org |
| Orthomyxoviridae (Influenza virus) | Component of viral hemagglutinin glycans. nih.gov | L-fucose is linked to the core of complex oligosaccharides on the hemagglutinin protein. nih.gov |
| Herpesviridae | Can be essential for glycoprotein complex formation and fusion. tandfonline.com | O-glycosylation is crucial for the interaction of viral glycoproteins in Epstein-Barr virus (EBV) to form complexes needed for fusion. tandfonline.com |
| Retroviridae (HIV-1) | Highly glycosylated envelope proteins involved in host cell recognition. frontiersin.org | The gp120 surface protein is one of the most heavily glycosylated proteins, and these glycans, which can include fucose, are involved in binding to host cells. frontiersin.org |
| Coronaviridae (SARS-CoV-2) | Important for viral infectivity. frontiersin.org | The spike (S) glycoprotein is highly glycosylated, and mutations at specific glycosylation sites can significantly reduce infectivity. frontiersin.org |
Parasitic Glycoconjugate Roles in Immune Evasion
Parasitic organisms, particularly helminths and protozoa, utilize a diverse array of glycoconjugates on their surface and in their excretory-secretory products to interact with and manipulate the host immune system. plos.orgnih.gov Fucosylated glycans are often central to these strategies, playing a significant role in immune evasion and the establishment of chronic infections. plos.orgwur.nl
Many parasites employ a strategy of "antigenic disguise" by covering themselves with host-like glycoconjugates to avoid recognition by the host's immune system. nih.gov In other cases, the parasites produce their own unique fucosylated glycans that can modulate the host's immune response. For example, some helminth-derived glycans can drive the immune response towards a Th2-polarized state, which is less effective at clearing the parasite and can even be beneficial for the host by reducing inflammation. plos.orgmdpi.com
In schistosomiasis, caused by Schistosoma species, the extent of glycan fucosylation is a key factor in triggering the host immune response. plos.org Highly fucosylated glycans, such as those containing multi-fucosylated Lewis X (LeX) and LDN motifs, elicit strong antibody responses. plos.orgwur.nl Interestingly, while many antibody responses decline after the peak of infection, IgG antibodies against highly fucosylated O-glycans can remain elevated. plos.org
Parasitic protozoa, such as Trypanosoma brucei, evade the host immune system through a mechanism called "antigenic variation," which relies on a dense surface coat of variant surface glycoproteins (VSGs). nih.govoup.com These VSGs contain N-linked glycans that can be fucosylated and are essential for the parasite's survival. oup.com Similarly, Leishmania promastigotes use surface glycoconjugates to interact with macrophage receptors, and this interaction can determine the outcome of the infection. nih.gov
| Parasite | Fucosylated Glycoconjugate & Function | Immune Evasion Mechanism |
| Schistosoma spp. | Highly fucosylated LDN and LeX motifs on glycoproteins and glycolipids. plos.orgwur.nl | Elicit strong but potentially non-protective antibody responses; modulate the host immune response towards a Th2 phenotype. plos.orgplos.orgwur.nl |
| Trypanosoma brucei | N-linked glycans on Variant Surface Glycoproteins (VSGs). nih.govoup.com | Antigenic variation of the dense VSG coat allows the parasite to continuously evade the host's humoral immune response. oup.com |
| Leishmania spp. | Surface glycoconjugates. nih.gov | Mediate binding to macrophage receptors, such as the mannose-fucose receptor, influencing the subsequent immune response. nih.gov |
| Fasciola hepatica | Glycoconjugates in excretory-secretion products. plos.org | Modulate host immunity by promoting the production of anti-inflammatory cytokines like IL-4 and IL-10 and suppressing pro-inflammatory responses. plos.org |
| Filarial nematodes | Phosphorylcholine (PC)-containing glycoproteins. wur.nl | Drive immunomodulation, contributing to the establishment of long-term infections. wur.nl |
Cross-Kingdom Fucosylation Diversity and Functions
Fucosylation is a widespread post-translational modification found in organisms from bacteria to humans, as well as in plants and marine life. The diversity of fucosylated structures and their functions reflects the varied evolutionary pressures and biological niches of these organisms.
This compound in Plant Glycans and Defense
In plants, the cell wall is a complex and dynamic structure that provides physical support and acts as the first line of defense against pathogens. pnas.org The polysaccharides that make up the cell wall, including hemicelluloses like xyloglucan, can be fucosylated. pnas.orgnih.gov These fucosylated glycans are not just structural components; they play an active role in plant immunity. nih.govresearchgate.net
Alterations in the composition of the plant cell wall can significantly impact disease resistance. pnas.org Studies on Arabidopsis thaliana mutants with defects in cell wall synthesis have shown that the abundance of specific wall epitopes, such as fucosylated xyloglucans, correlates with resistance to various pathogens. pnas.org Furthermore, fragments of these fucosylated polysaccharides, released during pathogen attack or cell damage, can act as Damage-Associated Molecular Patterns (DAMPs). pnas.org These DAMPs are recognized by plant pattern recognition receptors (PRRs), triggering immune responses. pnas.orgcsic.es
The biosynthesis of L-fucose is crucial for these defense mechanisms. Mutants deficient in GDP-L-fucose synthesis exhibit increased susceptibility to pathogens due to defects in both stomatal and apoplastic defenses. nih.govresearchgate.net This highlights the broad role of L-fucose and protein fucosylation in plant immunity, affecting everything from physical barriers to the glycosylation state of immune receptors themselves. nih.govresearchgate.net
| Plant Species | Fucosylated Glycan | Function in Defense |
| Arabidopsis thaliana | Fucosylated xyloglucans | Structural component of the cell wall; fragments act as DAMPs to trigger immunity. pnas.org |
| Arabidopsis thaliana | N-glycans and O-glycans on proteins | Proper fucosylation is required for stomatal and apoplastic defense, as well as pattern-triggered and effector-triggered immunity. nih.gov |
| Tobacco (Nicotiana tabacum) | Sulfated fucan oligosaccharides | Act as strong inducers of defense-related enzymes and can lead to systemic resistance against viruses. |
| Vitis vinifera (Grapevine) | Xyloglucans | Fragments can induce immune responses and enhance resistance against fungal pathogens. |
Fucosylated Structures in Marine Organisms and Microbes
Marine environments harbor a vast diversity of organisms that produce unique fucosylated polysaccharides. These molecules are often adapted to the harsh conditions of the marine world, providing protection against extreme temperatures, high salinity, and pressure. mdpi.com
Brown algae are a particularly rich source of sulfated, fucose-containing polysaccharides known as fucoidans. mdpi.comifremer.frresearchgate.net The structure of fucoidans can vary, but they are primarily composed of L-fucose units and can be highly branched and sulfated. ifremer.frresearchgate.net These compounds exhibit a wide range of biological activities. mdpi.comnih.gov In the context of the marine ecosystem, some of these fucose-containing polysaccharides are resistant to rapid microbial degradation, allowing them to accumulate and form particles that contribute to carbon sequestration in the deep ocean. mpg.deresearchgate.net
Marine invertebrates, such as sea cucumbers, produce a unique type of glycosaminoglycan called fucosylated chondroitin (B13769445) sulfate (B86663) (FucCS). researchgate.net This molecule consists of a chondroitin sulfate backbone with fucosyl branches, which confer significant biological activities. researchgate.net
Marine bacteria and microalgae also produce fucose-rich exopolysaccharides (EPS). mdpi.comnih.gov These EPS can play a role in cryoprotection, water retention, and thermostability. mdpi.com Some marine bacteria have been found to produce fucosyltransferases, the enzymes responsible for creating fucosylated structures, which are thought to be important for host-microbe interactions in the marine environment. nih.govjst.go.jp
| Marine Organism | Fucosylated Structure | Biological/Ecological Role |
| Brown Algae (Phaeophyta) | Fucoidan (sulfated fucans) | Structural component of the cell wall; protection against environmental stress; resistance to microbial degradation, contributing to carbon sequestration. mdpi.comifremer.frmpg.de |
| Sea Cucumbers | Fucosylated Chondroitin Sulfate (FucCS) | Possesses various biological activities. researchgate.net |
| Marine Microalgae (e.g., Diatoms) | Fucose-containing sulfated polysaccharides (FCSP) | Involved in cell aggregation and particle formation; resistant to degradation, contributing to the biological carbon pump. mpg.deresearchgate.net |
| Marine Bacteria | Fucose-rich Exopolysaccharides (EPS) | Protection against extreme environmental conditions (temperature, salinity); potential role in host-microbe interactions. mdpi.comnih.gov |
Advanced Analytical Methodologies for Alpha L Fucopyranose and Fucosylated Structures
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for resolving the detailed atomic-level structure of fucosylated glycans. Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide complementary information crucial for a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of glycans, including the determination of monosaccharide composition, anomeric configuration (α or β), linkage positions, and sequence. researchgate.netoup.com For fucosylated structures, NMR can unambiguously define the glycan topology.
Proton (¹H) NMR is particularly useful for identifying characteristic signals. For instance, the methyl protons (H-6) of L-fucose residues typically appear as a distinct doublet around δH ~ 1.2 ppm in the ¹H NMR spectrum, while anomeric protons (H-1) resonate between δH ~ 4.4–6.0 ppm. nih.gov The precise chemical shifts of these and other protons are sensitive to the local chemical environment, providing clues about linkage and neighboring residues. portlandpress.commdpi.com
Carbon-¹³ (¹³C) NMR spectra also provide key information, with anomeric carbons resonating at δC ~ 90–100 ppm and methyl carbons of 6-deoxy sugars like fucose appearing at δC ~ 15–20 ppm. nih.gov
Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning all proton resonances and determining the sequence and glycosidic linkages. oup.com NOESY, in particular, detects through-space correlations between protons, providing direct evidence for the spatial proximity of specific protons across a glycosidic bond, which is used to confirm linkage sites. oup.com For example, NOESY experiments were used to confirm a β1,3-linkage between galactose and N-acetylglucosamine in fucose-containing glycans from plants. oup.com
| NMR Signal | Typical Chemical Shift (ppm) | Significance for Fucose Analysis |
| ¹H H-1 (Anomeric) | 4.4 - 6.0 | Indicates the anomeric configuration (α/β) of the fucose residue. nih.gov |
| ¹H H-6 (Methyl) | ~ 1.2 (doublet) | A characteristic signal confirming the presence of a 6-deoxy sugar like fucose. nih.gov |
| ¹³C C-1 (Anomeric) | 90 - 100 | Complements ¹H data for anomeric configuration assignment. nih.gov |
| ¹³C C-6 (Methyl) | 15 - 20 | A key indicator for the presence of fucose in the ¹³C spectrum. nih.gov |
This table presents typical chemical shift ranges for key nuclei in fucose as determined by NMR spectroscopy.
Mass spectrometry (MS) has become a cornerstone of glycomics and glycoproteomics due to its high sensitivity, throughput, and ability to analyze complex mixtures. researchgate.netresearchgate.net MS-based approaches can determine the molecular weight of glycans, deduce their composition, and, with tandem MS (MS/MS), provide sequence and branching information. creative-proteomics.com The analysis of fucosylated structures presents a particular challenge due to the lability of the fucose glycosidic bond, which can lead to its loss during ionization and fragmentation. portlandpress.comumich.edu Despite this, specialized MS techniques have been developed to successfully characterize fucosylation. portlandpress.com
Glycomics workflows typically involve the enzymatic release of N-glycans from glycoproteins using enzymes like Peptide-N-Glycosidase F (PNGase F), followed by derivatization (e.g., permethylation) and MS analysis. creative-proteomics.comnih.gov Glycoproteomics, on the other hand, analyzes intact glycopeptides, preserving information about the site of glycosylation on the protein backbone. creative-proteomics.com Innovative MS acquisition strategies and fragmentation methods, such as Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD), are employed to gain detailed structural insights. nih.govacs.org
Distinguishing between core fucosylation (α1,6-linkage to the innermost N-acetylglucosamine, GlcNAc) and antennary or terminal fucosylation (e.g., α1,2-, α1,3-, or α1,4-linkages on the outer arms of the glycan) is critical, as they have different biological implications. umich.edunih.gov Mass spectrometry offers several strategies to quantify these isomeric forms.
One approach involves enzymatic treatment with specific fucosidases. For example, a core fucosidase can be used to selectively remove core-fucosylated glycans, and the remaining antennary fucosylated structures can be quantified by MS. frontiersin.org Another method relies on the distinct fragmentation patterns generated in tandem MS. nih.govresearchgate.net The fragmentation of glycopeptides can produce diagnostic ions that are indicative of either core or antennary fucosylation. nih.gov For instance, in CID spectra, it is possible to discriminate between core and antennary fucosylation based on specific fragment ions. nih.gov A recent method leverages the ratio of specific fragment ions (Y1Fuc/Y1) in low-energy HCD spectra to confidently identify core-fucosylated glycopeptides. acs.org A ratio greater than 0.1 is indicative of core fucosylation. acs.org
A study on haptoglobin fucosylation in pancreatic cancer demonstrated the ability of MALDI-QIT-TOF MS to analyze permethylated N-glycans and reveal distinct changes in the levels of both core and antennary fucosylation compared to non-cancerous samples. nih.gov
| Fucosylation Type | Method of Discrimination | Key Finding/Observation |
| Core vs. Antennary | Tandem MS (CID) | Diagnostic fragment ions can differentiate between the two linkage types on haptoglobin. nih.gov |
| Core vs. Antennary | Core Fucosidase Treatment + MALDI-MS | Allows for the depletion of core fucosylated glycans to enable relative quantification of remaining antennary fucosylated glycans in plasma. frontiersin.org |
| Core Fucosylation | Low-Energy HCD Tandem MS | A ratio of Y1Fuc/Y1 fragment ions > 0.1 reliably identifies core-fucosylated glycopeptides. acs.org |
| Core vs. Antennary | HILIC-IM-MS | Differences in retention times and analysis of MS/MS data can tentatively identify core or antennary fucosylation patterns. researchgate.net |
This table summarizes mass spectrometry-based methods for distinguishing and quantifying core and terminal fucosylation.
Identifying the specific asparagine (N) residue within a protein that carries a fucosylated glycan is a key goal of glycoproteomics. researchgate.netumich.edu This requires the analysis of intact glycopeptides. Methodologies often involve the digestion of a glycoprotein (B1211001) into peptides, followed by enrichment of glycopeptides and LC-MS/MS analysis. researchgate.netacs.org
One advanced method, the Sequential Treatment of Intact Glycopeptides with Enzymes (STAGE), uses Endo F3 followed by PNGase F treatment. acs.org This process generates specific mass signatures that allow for the identification of glycosites formerly modified by core fucosylated N-linked glycans. acs.org Using this method, researchers identified 1130 core fucosylated glycosites in human hepatocellular carcinoma samples. acs.org
Another workflow involves digesting the glycoprotein, using Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the resulting glycopeptides, and then using MS to identify the peptide sequence and the attached glycan structure, thus providing site-specific information. researchgate.netumich.edu Such analyses have demonstrated that changes in core fucosylation are protein- and site-specific during the progression of diseases like liver fibrosis, with some sites on a protein showing increased fucosylation while others show a decrease. acs.org
| Protein | Glycosylation Site | Fucosylation Status | Analytical Approach |
| Alpha-1-antitrypsin (A1AT) | Multiple | Both core and antennary fucosylation present on various glycosites. researchgate.netumich.edu | HILIC separation of glycopeptides followed by MS analysis. researchgate.netumich.edu |
| Vitronectin | N86 | Increased core fucosylation in liver fibrosis. acs.org | LC-MS-MRM of glycopeptides. acs.org |
| Vitronectin | N169 | Decreased core fucosylation in liver fibrosis. acs.org | LC-MS-MRM of glycopeptides. acs.org |
| Various (Human Plasma) | 1130 identified sites | Core fucosylated glycosites characterized in hepatocellular carcinoma. acs.org | STAGE method (Endo F3/PNGase F) with LC-MS/MS. acs.org |
This table provides examples of site-specific fucosylation analysis on different glycoproteins.
Mass Spectrometry-Based Glycomics and Glycoproteomics
Quantification of Core and Terminal Fucosylation Patterns
Chromatographic and Electrophoretic Separations
Chromatographic techniques are fundamental for the separation and purification of fucosylated glycans and for the quantification of fucose itself, often serving as a front-end separation for mass spectrometry or other detection methods.
High-Performance Liquid Chromatography (HPLC) is a widely used, robust method for the quantification of monosaccharides, including fucose, released from glycoconjugates by acid hydrolysis. nih.gov Various HPLC methods have been developed, differing in their separation mechanism and detection mode.
One common approach is anion exchange chromatography coupled with pulsed amperometric detection (PAD) or pulsed electrochemical detection, which allows for the direct detection of underivatized carbohydrates with high sensitivity. tandfonline.com Another prevalent method involves pre-column derivatization of the released fucose with a UV-active or fluorescent tag, followed by separation using reverse-phase HPLC (RP-HPLC). e-jkfn.org For example, a validated method for quantifying fucose in Sargassum horneri extracts used HPLC with a C18 column and UV detection at 250 nm. e-jkfn.org This method demonstrated excellent linearity (R² > 0.998), accuracy (recovery of 94.0–95.6%), and precision. e-jkfn.org
HPLC can also be coupled directly with tandem mass spectrometry (HPLC-MS/MS), providing exceptional specificity and sensitivity for quantifying fucose, even in complex biological matrices like sea cucumber extracts. nih.gov
| Parameter | Method 1: HPLC-UV e-jkfn.org | Method 2: HPLC-Pulsed Electrochemical Detection tandfonline.com | Method 3: HPLC-MS/MS nih.gov |
| Application | Fucose in Sargassum horneri extract | Free fucose in human urine | Fucose from fucosylated chondroitin (B13769445) sulfate (B86663) |
| Column | YMC-Pack ODS-AQ (C18) | Anion exchange | Not specified |
| Detection | UV (250 nm) | Pulsed Electrochemical Detection | Tandem Mass Spectrometry |
| Linearity | R² > 0.998 | Linear to 200 µmol/L | Satisfactory performance |
| Limit of Detection (LOD) | 2.04 µg/mL | 0.5 µmol/L | Not specified |
| Limit of Quantitation (LOQ) | 6.19 µg/mL | Not specified | Not specified |
| Run Time | Not specified | < 7 minutes | Not specified |
This table compares parameters from different validated HPLC methods for the quantification of fucose.
Capillary Electrophoresis for Fucosylated Compound Characterization
Capillary electrophoresis (CE) has emerged as a powerful and high-resolution analytical technique for the characterization of fucosylated compounds, particularly N-glycans from monoclonal antibodies (mAbs). nih.govchromatographytoday.com Its capacity to separate glycans based on their charge-to-hydrodynamic size ratio allows for the fine discrimination between fucosylated and afucosylated forms, a critical quality attribute in biotherapeutics due to the significant impact of core fucosylation on antibody-dependent cellular cytotoxicity (ADCC). nih.govresearchgate.net
The methodology typically involves the enzymatic release of N-glycans from the glycoprotein, followed by labeling with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). chromatographytoday.com The labeled glycans are then separated in a capillary filled with a separation matrix, often a polymer solution like polyethylene (B3416737) oxide (PEO). chromatographytoday.comamericanlaboratory.com This technique provides rapid and automated analysis, making it suitable for high-throughput screening during cell line selection and product characterization. nih.gov
An optimized CE method can achieve baseline separation of fucosylated and afucosylated positional isomers of biantennary complex IgG glycans, as well as high-mannose structures, in under 10 minutes. nih.gov The high efficiency of CE allows for the resolution of complex mixtures of oligosaccharides, including those that may co-migrate in other separation techniques. americanlaboratory.com Sheathless CE-mass spectrometry (CE-MS) further enhances characterization by providing direct structural information, with the ability to separate glycopeptides differing by a single fucose residue. chromatographyonline.com
Table 1: Performance of Capillary Electrophoresis in Fucosylated Glycan Analysis
| Feature | Description | Reference(s) |
|---|---|---|
| Resolution | Baseline separation of fucosylated and afucosylated N-glycans. | nih.govamericanlaboratory.com |
| Speed | Rapid analysis, with separations often completed in less than 10 minutes. | nih.gov |
| Automation | Suitable for high-throughput, automated analysis in 96-well plate format. | nih.gov |
| Sensitivity | Laser-induced fluorescence (LIF) detection provides high sensitivity for labeled glycans. | nih.gov |
| Application | Critical for quality control of therapeutic monoclonal antibodies. | nih.govchromatographytoday.com |
Affinity-Based Techniques for Glycan Profiling
Affinity-based techniques are indispensable for the selective enrichment and analysis of fucosylated glycans from complex biological mixtures. These methods leverage the specific binding properties of proteins, such as lectins, to isolate fucosylated structures for further characterization.
Lectin Affinity Chromatography for Enrichment and Detection
Lectin affinity chromatography (LAC) is a widely used technique for the specific enrichment of fucosylated glycoproteins and glycopeptides. researchgate.net Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. researchgate.netfrontiersin.org For fucosylated structures, several lectins are commonly employed.
Aleuria aurantia (B1595364) lectin (AAL) recognizes fucose residues linked in α1-2, α1-3, α1-4, and α1-6 linkages, making it a broad-spectrum lectin for fucosylated glycan enrichment. frontiersin.orgnih.govacs.org
Lens culinaris agglutinin (LCA) is particularly useful for the recognition of N-glycans that are core-fucosylated (α1,6-linked fucose). frontiersin.orgnih.gov
Pholiota squarrosa lectin (PhoSL) has been identified as a highly specific lectin for core-fucosylated N-glycans, showing preferential binding to paucimannosidic-type structures. nih.gov
In practice, lectins are immobilized on a solid support, such as agarose (B213101) beads, and packed into a chromatography column. researchgate.netrsc.org When a complex sample, like cell lysate or serum, is passed through the column, fucosylated glycoconjugates bind to the lectin while non-fucosylated components are washed away. The bound glycoproteins can then be eluted for subsequent analysis by mass spectrometry or other techniques. frontiersin.org The combination of different lectins, such as AAL and LCA, can enhance the identification of a wider range of fucosylated glycoproteins. rsc.org
Table 2: Common Lectins for Fucosylated Glycan Enrichment
| Lectin | Specificity | Reference(s) |
|---|---|---|
| Aleuria aurantia Lectin (AAL) | Broadly binds to fucose in various linkages (α1-2, α1-3, α1-4, α1-6). | frontiersin.orgnih.govacs.org |
| Lens culinaris Agglutinin (LCA) | Primarily recognizes core-fucosylated (α1,6) N-glycans. | frontiersin.orgnih.gov |
| Pholiota squarrosa Lectin (PhoSL) | High specificity for core-fucosylated N-glycans, especially paucimannosidic types. | nih.gov |
| Ulex europaeus Agglutinin I (UEA-I) | Enriches for antennary α1,2 fucosylated glycoproteins. | rsc.org |
Fluorescent Labeling Strategies for Quantitative Fucosylation Assessment
Fluorescent labeling strategies provide a sensitive and quantitative approach to assess the extent of fucosylation. rsc.orgnih.gov A notable high-throughput method is Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ). researchgate.netrsc.org This technique combines the specificity of lectin affinity with the sensitivity of fluorescence detection. In the LAFLQ workflow, proteins from a biological sample are first labeled with a fluorescent dye, such as Alexa Fluor™ 488. rsc.org The labeled proteins are then incubated with lectin-coated beads, which capture the fucosylated glycoproteins. rsc.orgrsc.org After washing away unbound proteins, the fluorescence intensity of the captured glycoproteins is measured, providing a quantitative assessment of fucosylation levels. rsc.org
This method has been successfully applied to quantify fucosylated glycoproteins in human biofluids like saliva and serum. rsc.orgnih.gov For instance, it has been used to show significantly higher fucosylation levels in lung cancer patients compared to healthy controls. rsc.orgnih.gov
Another strategy involves the direct enzymatic transfer of a fluorophore-conjugated fucose analog, such as GDP-Cy5-fucose, onto glycans using a fucosyltransferase. nih.gov This chemoenzymatic labeling approach offers high specificity and allows for the detection of fucosylated glycoproteins in complex lysates and on live cell surfaces. caltech.edu
Table 3: Comparison of Fluorescent Labeling Strategies for Fucosylation
| Method | Principle | Key Features | Reference(s) |
|---|---|---|---|
| LAFLQ | Post-labeling of total protein with a fluorescent dye, followed by lectin affinity capture of fucosylated glycoproteins. | High-throughput, quantitative, suitable for clinical samples. | researchgate.netrsc.orgnih.gov |
| Chemoenzymatic Labeling | Enzymatic transfer of a fluorescently tagged fucose analog to substrate glycans. | Highly specific, enables detection on live cells, can profile protein-specific fucosylation. | nih.govcaltech.edu |
Enzymatic and Biosensor-Based Quantification of Free Fucose
The quantification of free L-fucose is important in various research and clinical contexts, as elevated levels have been associated with certain diseases. nih.govmdpi.com Enzymatic and biosensor-based methods offer rapid, sensitive, and specific alternatives to traditional chromatographic techniques. researchgate.netbiorxiv.org
Amperometric biosensors have been developed that utilize fucose-metabolizing enzymes immobilized on an electrode. nih.govresearchgate.net One such biosensor employs a pyrroloquinoline quinone (PQQ)-dependent pyranose dehydrogenase from Coprinopsis cinerea (CcPDH). nih.govresearchgate.net The enzyme is immobilized on gold nanoparticle-modified electrodes. When L-fucose is present, the enzyme catalyzes its oxidation, generating an electrical current that is proportional to the fucose concentration. A key advantage of this system is its ability to operate at a low potential, which minimizes interference from other electroactive species commonly found in biological fluids like urine, such as ascorbic acid and uric acid. nih.govresearchgate.net These biosensors have demonstrated a linear detection range suitable for physiological levels of L-fucose. researchgate.net
Another innovative approach is the development of whole-cell fluorescent biosensors. mdpi.com These biosensors are typically engineered in bacteria, such as Escherichia coli, to express a fluorescent reporter protein (e.g., sfGFP) under the control of a fucose-inducible promoter. mdpi.commdpi.com In the presence of fucose, a regulatory protein (FucR) binds to the promoter, activating the expression of the fluorescent protein. The resulting fluorescence intensity correlates with the concentration of free fucose. This method has proven to be specific and sensitive, with a linear response over a range of fucose concentrations, and has been successfully used to quantify fucose in bacterial supernatants. mdpi.comresearchgate.net
Paper-based enzymatic assays have also been created for the low-cost, rapid analysis of fucosylation. biorxiv.org These devices use linkage-specific fucosidases to release free L-fucose, which is then detected by a fucose dehydrogenase-coupled colorimetric reaction, providing a visual output. biorxiv.org
Table 4: Characteristics of Biosensors for Free Fucose Quantification
| Biosensor Type | Principle | Performance Metrics | Reference(s) |
|---|---|---|---|
| Amperometric (CcPDH-based) | Direct electron transfer bioelectrocatalysis by immobilized pyranose dehydrogenase. | Linear Range: 0.1 mM to 1 mM; Detection Limit: 13.6 µM; High specificity against interferences. | nih.govresearchgate.net |
| Fluorescent Whole-Cell (E. coli) | Fucose-inducible promoter (pFuc) controlling fluorescent protein (sfGFP) expression via FucR transcription factor. | Linear Range: 0–45 mM; High specificity against other monosaccharides; Applicable to complex biological samples. | mdpi.commdpi.com |
| Paper-Based Enzymatic Assay | Linkage-specific fucosidases release fucose, detected by fucose dehydrogenase in a colorimetric assay. | Low-cost, rapid, visual detection. | biorxiv.org |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| alpha-L-fucopyranose |
| 8-aminopyrene-1,3,6-trisulfonic acid (APTS) |
| Alexa Fluor™ 488 |
| GDP-Cy5-fucose |
| Ascorbic acid |
| Uric acid |
Chemical, Enzymatic, and Chemoenzymatic Synthesis of Alpha L Fucopyranose Containing Molecules
The intricate structures of fucosylated oligosaccharides and glycoconjugates, coupled with their significant biological roles, have driven the development of sophisticated synthetic strategies. These approaches are broadly categorized into chemical, enzymatic, and chemoenzymatic methods, each with distinct advantages and challenges. The goal is to achieve efficient, stereoselective, and regioselective synthesis of these complex molecules for detailed biological and therapeutic investigations.
Genetic and Epigenetic Regulation of Fucosylation Pathways
Transcriptional Control of Fucosyltransferase Gene Expression
The expression of fucosyltransferase (FUT) genes, which encode the enzymes responsible for transferring fucose from a donor substrate (GDP-fucose) to an acceptor molecule, is a key regulatory point in the fucosylation pathway. This control is exerted in a tissue- and development-specific manner, involving a complex interplay of transcription factors, promoter elements, and alternative splicing. oup.comscielo.br
Research has shown that different FUT genes are subject to distinct regulatory mechanisms. For instance, in the colon cancer cell line DLD-1, the constitutive expression of the α1,2-fucosyltransferase I gene (FUT1) is regulated by the transcription factor Elk-1. nih.gov A specific binding site for Elk-1, located in the region -91 to -81 nucleotides upstream of the transcriptional start site, has been identified as essential for FUT1 transcription. nih.gov Similarly, the promoter for the α1,3/4-fucosyltransferase gene (FUT3) has been characterized, revealing the absence of standard TATA or CAAT boxes but containing numerous binding sites for other transcription factors. capes.gov.br Its basal promoter activity is located within a specific region, with other upstream segments acting as positive or negative regulatory elements. capes.gov.br
The regulation can also be highly cell-type-specific. The human α1,3-fucosyltransferase 4 gene (FUT4) utilizes two different transcription initiation sites, resulting in long and short mRNA transcripts. oup.com Studies have identified distinct enhancer regions within the FUT4 gene that are specific to either colon adenocarcinoma cells or myeloid cell lines, explaining the differential expression of its transcripts in these cell types. oup.com Furthermore, the expression of some FUTs is developmentally timed; for example, FUT4 and FUT9 are transcribed early in human embryogenesis. oup.com
Recent technological advances, such as the CRISPR-dCas9-VPR system, allow for the targeted transcriptional activation of specific FUT genes. oup.comnih.gov Using this tool to induce Fut4 and Fut9 expression in a colorectal cancer cell line that normally lacks them resulted in the neo-expression of the fucosylated Lewisx antigen, demonstrating a direct link between the transcriptional activation of these genes and the resulting cell-surface glycan profile. oup.comnih.gov
Table 1: Transcriptional Regulation of Key Fucosyltransferase Genes
| Gene | Regulating Factor/Region | Cell/Tissue Context | Key Finding | Citation(s) |
| FUT1 | Elk-1 Transcription Factor | Colon Cancer Cells (DLD-1) | Elk-1 binding to the -91 to -81 region is essential for constitutive transcription. | nih.gov |
| FUT3 | Promoter/Enhancer Elements | Colon Carcinoma Cells | Basal promoter elements are located at -636 to -674 bp; regulatory elements are found upstream. | capes.gov.br |
| FUT4 | Cell-Specific Enhancers | Myeloid and Colon Adenocarcinoma Cells | Different enhancers drive expression in different cancer cell types, leading to distinct mRNA forms. | oup.com |
Epigenetic Modifications Influencing Fucosylation
Beyond direct transcriptional control, fucosylation pathways are profoundly influenced by epigenetic mechanisms, including DNA methylation and histone modifications. nih.gov These processes regulate gene expression without altering the DNA sequence itself, providing a stable yet adaptable layer of control over the cellular glycophenotype. Aberrant epigenetic regulation of genes involved in glycosylation is increasingly recognized as a factor in various diseases. oup.comnih.gov
Histone modifications, such as acetylation, also play a significant role. nih.gov Histone acetylation is generally linked to a more open chromatin structure and increased gene transcription. In glioma cells, histone acetylation levels are being investigated as a potential regulatory mechanism for the expression of specific glycan structures. The expression of certain glycosyltransferase genes in the brain has been shown to be under the control of histone modifications, highlighting the importance of this regulatory layer in tissue-specific glycosylation. nih.gov These epigenetic marks can be dynamically altered in response to environmental cues, allowing cells to modulate their glycan coats to adapt to changing conditions. nih.gov
Table 2: Examples of Epigenetic Regulation in Fucosylation
| Epigenetic Mechanism | Affected Gene(s) | Cellular/Disease Context | Consequence of Modification | Citation(s) |
| DNA Methylation | FUT4, GDP-fucose transporter (SLC35C1), FX | Cancer Cell Lines | Treatment with a methyltransferase inhibitor leads to gene upregulation and increased fucosylation. | |
| DNA Methylation | FUT7 | Leukocytes | Contributes to the regulation of FUT7 expression. | nih.gov |
| Histone Acetylation | Glycosyltransferase Genes | Glioma Cells | Investigated as a potential regulator of the glioma cell glycophenotype. |
Genetic Basis of Congenital Disorders of Glycosylation Affecting Fucosylation (e.g., CDG-IIc/LAD II)
Congenital disorders of glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis or processing of glycans. orpha.net The subtype known as CDG-IIc, which is clinically synonymous with Leukocyte Adhesion Deficiency type II (LAD II), is a prime example of a disorder caused by impaired fucosylation. orpha.netscbt.comresearchgate.net
CDG-IIc/LAD II is an autosomal recessive disorder caused by mutations in the SLC35C1 gene. orpha.netscbt.comnih.gov This gene encodes the Golgi-localized GDP-fucose transporter. orpha.netscbt.com This transporter is responsible for moving GDP-fucose from the cytoplasm, where it is synthesized, into the lumen of the Golgi apparatus. orpha.netscbt.com Inside the Golgi, GDP-fucose serves as the essential donor substrate for fucosyltransferases to add fucose residues onto growing glycan chains. orpha.net
Inactivating mutations in the SLC35C1 gene lead to a non-functional or severely impaired transporter. researchgate.net Consequently, there is a drastic reduction in the amount of GDP-fucose available within the Golgi, causing a global deficiency in the fucosylation of glycoproteins and glycolipids throughout the body. researchgate.net This defect explains the key clinical features of the disorder, which include recurrent bacterial infections, severe growth and mental retardation, a distinctive facial appearance, and the rare Bombay (hh) blood phenotype, which results from the inability to fucosylate the H antigen precursor on red blood cells. orpha.netresearchgate.net The immune deficiency is characterized by impaired leukocyte rolling and adhesion, a process that depends on fucosylated ligands (like Sialyl-Lewisx) for selectin receptors on endothelial cells. researchgate.net While the classic presentation is severe, a broader clinical spectrum is emerging, with some individuals presenting with a milder phenotype of intellectual disability and short stature but with minimal immunological features. nih.govresearchgate.net
Table 3: Profile of Congenital Disorder of Glycosylation Type IIc (CDG-IIc)
| Feature | Description | Citation(s) |
| Associated Names | Leukocyte Adhesion Deficiency type II (LAD II), Rambam-Hasharon syndrome, SLC35C1-CDG | orpha.net |
| Inheritance | Autosomal Recessive | orpha.net |
| Affected Gene | SLC35C1 | orpha.netscbt.com |
| Encoded Protein | GDP-fucose Transporter (GFT) | orpha.netscbt.com |
| Biochemical Defect | Impaired transport of GDP-fucose from the cytosol into the Golgi apparatus. | orpha.netscbt.com |
| Molecular Consequence | System-wide deficiency of fucosylated glycans on proteins and lipids. | researchgate.net |
| Key Clinical Features | Recurrent infections, severe growth and psychomotor retardation, leukocytosis, Bombay blood group. | orpha.netresearchgate.net |
Gene Editing and Glycoengineering for Modulating Fucosylation
The profound impact of fucosylation on the function of glycoproteins, particularly therapeutic antibodies, has driven the development of advanced glycoengineering techniques. A primary goal of this field is to modulate fucosylation pathways in host cell lines—most commonly Chinese Hamster Ovary (CHO) cells—to produce biologics with enhanced therapeutic properties. creative-biolabs.com
A key target for glycoengineering is the reduction or elimination of core fucosylation on the N-glycans of immunoglobulin G (IgG) antibodies. The absence of this core fucose residue dramatically increases the binding affinity of the antibody's Fc region to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells. This enhanced binding leads to a significant boost (up to 100-fold) in antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for killing cancer cells.
Modern gene-editing tools, especially the CRISPR/Cas9 system, have revolutionized the ability to precisely manipulate fucosylation pathways. nih.govspringernature.com This technology is widely used to create stable knockout cell lines by disrupting genes essential for fucosylation. google.comgoogle.com The most common target is the FUT8 gene, which encodes the α-1,6-fucosyltransferase responsible for adding the core fucose to N-glycans. nih.govspringernature.comfrontiersin.org Knocking out FUT8 effectively produces completely afucosylated antibodies. google.com
Other genetic strategies include targeting the two pathways for GDP-fucose biosynthesis:
De Novo Pathway Disruption : Knocking out the gene for GDP-mannose 4,6-dehydratase (GMD) disrupts the primary synthesis route for GDP-fucose. amegroups.org
Transporter Inactivation : Knocking out the SLC35C1 gene (also known as GFT) prevents the transport of GDP-fucose into the Golgi, effectively starving the fucosylation process. creative-biolabs.comamegroups.org
In addition to knockout strategies, RNA interference (siRNA) can be used to temporarily knock down the expression of genes like FUT8 and GMD, resulting in partially or fully defucosylated antibodies. amegroups.org These genetic glycoengineering approaches have been instrumental in developing next-generation therapeutic antibodies with improved efficacy. amegroups.orgamegroups.cn
Table 4: Glycoengineering Strategies to Modulate Fucosylation
| Strategy | Target Gene(s) | Mechanism | Desired Outcome | Citation(s) |
| Gene Knockout (CRISPR/Cas9) | FUT8 | Disrupts the α-1,6-fucosyltransferase enzyme. | Complete elimination of core fucosylation on antibodies. | nih.govspringernature.com |
| Gene Knockout (CRISPR/Cas9) | GMD | Disrupts the de novo synthesis pathway of GDP-fucose. | Production of defucosylated antibodies. | amegroups.org |
| Gene Knockout (CRISPR/Cas9) | SLC35C1 (GFT) | Inactivates the Golgi GDP-fucose transporter. | Prevents fucosylation by limiting substrate availability in the Golgi. | creative-biolabs.comamegroups.org |
| Gene Knockdown (siRNA) | FUT8, GMD | Reduces mRNA levels, leading to less enzyme/protein. | Production of partially or fully afucosylated antibodies. | amegroups.org |
Computational and Systems Glycobiology of Alpha L Fucopyranose
In Silico Modeling of Fucosylated Glycans and Protein Interactions
In silico modeling has become an indispensable tool for understanding the structural and functional aspects of fucosylated glycans and their interactions with proteins. dntb.gov.ua Techniques such as molecular dynamics (MD) simulations and molecular docking provide detailed insights into the conformational dynamics of fucosylated molecules and their binding mechanisms. nih.gov
MD simulations have been employed to study the impact of fucosylation on protein stability and function. For instance, simulations of the fucosylated and non-fucosylated forms of Pars Intercerebralis Major Peptide-C (PMP-C) revealed that while fucosylation caused no significant structural changes in the native form, it increased the stability of the form lacking disulfide bonds. tandfonline.comnih.gov These simulations can elucidate how fucose residues influence the flexibility and conformational landscape of glycoproteins. tandfonline.comnih.gov
Molecular docking studies are used to predict the binding modes and affinities of fucosylated ligands to their protein receptors. These studies are crucial for understanding the specificity of fucose-binding proteins, known as lectins. For example, computational modeling has been used to investigate the interactions between fucosylated glycans and various lectins, shedding light on the molecular basis of recognition. frontiersin.org A recent study utilized AlphaFold-Multimer to model the interaction between the inceptor and insulin (B600854) receptors, followed by virtual screening and molecular docking to identify small molecules, including alpha-L-fucose, that could potentially disrupt this interaction. biorxiv.orgresearchgate.netbiorxiv.org
Furthermore, computational methods are used to analyze the energetic contributions of specific interactions, such as the CH/π interactions between fucose and aromatic residues of proteins. mdpi.com These studies have provided experimental evidence for the strength of these interactions, confirming that they are not solely hydrophobic in nature. mdpi.com
| Study Focus | Computational Method(s) | Key Findings | Reference |
| Stability of PMP-C | Molecular Dynamics (MD) Simulations | Fucosylation enhances the structural stability of PMP-C without disulfide bonds. | tandfonline.comnih.gov |
| Fucosylated Chondroitin (B13769445) Sulfate (B86663) Conformation | Molecular Dynamics (MD) Simulations | Sulfation patterns of fucose units influence hydrogen bonding and conformation upon binding to proteins. | researchgate.net |
| Inceptor-Insulin Receptor Interaction | AlphaFold-Multimer, Virtual Screening, Molecular Docking | Alpha-L-fucose is a potential small molecule inhibitor of the inceptor-insulin receptor complex. | biorxiv.orgresearchgate.netbiorxiv.org |
| Carbohydrate-Aromatic Interactions | Density Functional Tight Binding with Dispersion Correction (DFTB-D) | Provided a systematic evaluation of the energy surface of carbohydrate-aromatic interactions, highlighting the role of CH/π stacking. | mdpi.com |
| N-glycosylated SPARC and Collagen Interaction | Molecular Dynamics (MD) Simulations, Modeller Software | Modeled the complex assembly to understand how core fucosylation regulates protein-binding affinity. | researchgate.net |
Systems-Level Analysis of Fucosylation Networks
Systems-level analysis integrates high-throughput data to understand the complex network of fucosylation within a cell or organism. This approach encompasses glycoproteomics, metabolomics, and flux balance analysis (FBA) to map and quantify the flow of molecules through fucosylation pathways.
Glycoproteomics, particularly when combined with mass spectrometry, allows for the large-scale identification and quantification of fucosylated glycoproteins. researchgate.net This has been instrumental in identifying altered fucosylation patterns in diseases like cancer. nih.govresearchgate.net For example, studies have identified up-regulated fucosylation in the seminal plasma of individuals with asthenozoospermia and altered fucosylated glycan patterns of serum paraoxonase 1 in small cell lung cancer. nih.govoup.com These glycoproteomic workflows often involve enriching fucosylated glycoproteins using lectins like Aleuria aurantia (B1595364) lectin. nih.gov
Metabolomic and flux balance analyses (FBA) are used to study the metabolic pathways involved in fucose utilization. nih.gov FBA is a mathematical method for simulating metabolism in a genome-scale reconstruction of a metabolic network. wikipedia.org A study on the probiotic Lactobacillus rhamnosus GG used metabolomics and FBA to elucidate the metabolic flux modes for fucose metabolism, identifying the production of lactate, 1,2-propanediol, and other organic acids. nih.gov Similarly, FBA has been used to investigate the impact of environmental conditions, such as pH, on the metabolism and glycosylation patterns, including fucosylation, in Chinese hamster ovary (CHO) cells used for producing therapeutic antibodies. nih.govbiorxiv.org
| Approach | Methodology | Application Example | Key Insight | Reference |
| Glycoproteomics | Mass Spectrometry, Lectin Affinity Chromatography | Analysis of fucosylated glycoproteins in the sera of small cell lung cancer patients. | Identification of altered fucosylated paraoxonase 1 as a potential biomarker. | nih.gov |
| Glycoproteomics | Integrative analysis of glycoproteomic and proteomic data | Profiling of site-specific glycans in seminal plasma of asthenozoospermia patients. | Up-regulated fucosylated glycans, including Lewis x and y structures. | oup.com |
| Metabolomics & Flux Balance Analysis (FBA) | Gas Chromatography/Time-of-Flight Mass Spectrometry, FBA | Elucidation of fucose metabolism in Lactobacillus rhamnosus GG. | Identification of three different metabolic flux modes for anaerobic fucose metabolism. | nih.gov |
| Flux Balance Analysis (FBA) | Parsimonious FBA (pFBA) and Flux Variability Analysis (FVA) | Impact of bioreactor pH on CHO cell metabolism and N-linked glycosylation. | pH affects fucosylation in the Fab region of IgG but not the Fc region. | nih.govbiorxiv.org |
Predictive Glycobiology Approaches for Fucosylation Patterns
Predictive glycobiology leverages computational algorithms and machine learning to forecast fucosylation sites and patterns on proteins. These tools are becoming increasingly crucial for navigating the complexity of the glycome.
Several bioinformatics tools have been developed to predict N-linked and O-linked glycosylation sites based on protein sequence and structural features. oup.com Tools like NetNGlyc, GlycoMine, and NetOGlyc use artificial neural networks, random forests, and other machine learning algorithms to predict potential glycosylation sites. acs.orgmaayanlab.clouddtu.dkbio.tools While these tools predict general glycosylation, recent efforts have focused on specifically predicting fucosylation.
Machine learning models, such as deep neural networks (DNN) and support vector machines (SVM), have been successfully applied to classify N-glycopeptides as core- or outer-fucosylated based on tandem mass spectrometry (MS/MS) data. nih.gov One study achieved over 99% accuracy in distinguishing between these fucosylation types on glycoproteins from human plasma. nih.gov Such models can help to rapidly characterize the specific types of fucosylation present in complex biological samples. nih.gov
The development of these predictive tools relies on curated datasets of experimentally verified glycosylation sites. oup.com The accuracy of these predictions is continually improving with the integration of more diverse features, such as sequence motifs, solvent accessibility, and evolutionary information. oup.commdpi.com
| Tool/Model | Prediction Target | Underlying Algorithm | Key Feature | Reference |
| NetNGlyc | N-linked glycosylation sites | Artificial Neural Networks | Examines the sequence context of Asn-Xaa-Ser/Thr sequons. | bio.tools |
| GlycoMine | N-, C-, and O-linked glycosylation sites | Random Forest | Uses heterogeneous sequence and functional features. | maayanlab.cloud |
| NetOGlyc | Mucin-type O-GalNAc glycosylation sites | Neural Networks | Predicts glycosylation sites in mammalian proteins. | dtu.dk |
| Deep Neural Network (DNN) & Support Vector Machine (SVM) | Core vs. Outer Fucosylation | Deep Learning, Machine Learning | Classifies fucosylation type based on MS/MS spectra with high accuracy. | acs.orgnih.gov |
| GlycoPredictor | Anomeric selectivity of glycosylations | Machine Learning | Predicts the major anomer and anomeric ratio in glycosylation reactions. | chemrxiv.org |
Synthetic Biology Strategies for Tailored Fucosylated Structures
Synthetic biology offers powerful strategies for producing custom-designed fucosylated structures for various applications, from therapeutics to functional foods. nih.govacs.org This involves the engineering of metabolic pathways and the use of chemoenzymatic synthesis methods.
Metabolic engineering of microorganisms like Escherichia coli has been a successful approach for the large-scale production of L-fucose and fucosylated oligosaccharides. cas.cncas.cn By screening and integrating key enzyme genes, such as those for fucosyltransferases and fucosidases, and optimizing their expression, researchers can direct metabolic flux towards the desired fucosylated product. cas.cncas.cn For instance, engineering the de novo and salvage pathways for GDP-L-fucose synthesis in E. coli has led to significant yields of 2'-fucosyllactose (B36931) (2'-FL), a major human milk oligosaccharide. acs.org Strategies to enhance the supply of precursors like guanosine (B1672433) triphosphate (GTP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) have further boosted production. cas.cncas.cn
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex fucosylated structures. ljmu.ac.uk This approach allows for the controlled, stepwise addition of fucose and other monosaccharides to a scaffold. frontiersin.org One-pot multi-enzyme (OPME) systems, where several enzymes work in concert, have been developed for the efficient synthesis of various fucosylated oligosaccharides, including human milk oligosaccharides. rsc.orgnih.gov The use of enzymes with specific substrate preferences allows for regioselective fucosylation, enabling the synthesis of asymmetrically branched structures. frontiersin.org Furthermore, synthetic biology approaches are being used to engineer novel lectins with tailored specificities for fucosylated glycans. researchgate.net
| Strategy | Methodology | Target Product | Key Achievement | Reference |
| Metabolic Engineering | Pathway optimization in E. coli | L-fucose | Achieved a titer of 91.90 g/L in a 5-liter bioreactor. | cas.cncas.cn |
| Metabolic Engineering | Engineering of de novo and salvage pathways in E. coli | 2'-fucosyllactose (2'-FL) | Production of 14.1 g/L in fed-batch cultivations. | acs.org |
| Chemoenzymatic Synthesis | One-pot multi-enzyme (OPME) system | Fucosylated oligosaccharides | Efficient synthesis of lacto-N-fucopentaose I. | nih.gov |
| Chemoenzymatic Synthesis | Automated synthesis on a digital microfluidic platform | Human Milk Oligosaccharides (HMOs) | Modular synthesis of various fucosylated and sialylated HMOs. | rsc.org |
| Metabolic Glycoengineering | Application of acylated fucose analogues | Modified cell surface fucosylation | Modulation of fucosylation by exploiting the salvage pathway. | mdpi.com |
Q & A
Q. What are the primary techniques for structural characterization of α-L-fucopyranose in glycoconjugates?
Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D HSQC) to resolve anomeric configurations and glycosidic linkages. X-ray crystallography is critical for resolving 3D conformations in protein-bound states, as demonstrated in studies of Jagged-1 C2 domain interactions with α-L-fucopyranose . Mass spectrometry (MALDI-TOF or ESI-MS) complements these techniques by confirming molecular weight and fragmentation patterns. For synthetic derivatives like 1,2,3,4-O-tetraacetyl-α-L-fucopyranoside, purity validation via HPLC is essential .
Q. How is α-L-fucopyranose utilized as a substrate in enzyme activity assays?
Methodological Answer: α-L-Fucopyranose derivatives (e.g., 4-nitrophenyl glycosides) serve as chromogenic substrates for α-L-fucosidases. Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm. Assays require pH optimization (e.g., acetate buffer at pH 5.0) and temperature control (37°C). Kinetic parameters (, ) are derived from Michaelis-Menten plots, with competitive inhibition studies using analogs like 2-deoxy-fucose .
Advanced Research Questions
Q. What synthetic strategies address challenges in α-L-fucopyranose derivatization?
Methodological Answer: Key challenges include stereochemical control during glycosylation and protecting group selection. Convergent strategies, such as the "2+3" approach for sulfated fucan pentasaccharides, use benzylidene acetal protection for regioselective sulfation . DBU-catalyzed Henry condensations enable C-glycoside formation, while soluble supports (e.g., GDP-fucose analogs) streamline enzymatic fucosylation .
Q. How can researchers resolve contradictions in α-L-fucopyranose binding affinity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., ionic strength, divalent cations) or protein glycosylation states. Standardize protocols using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) with recombinant proteins (e.g., Notch ligands). Cross-validate with mutational studies (e.g., C2 domain mutants in Jagged-1) to isolate fucose-specific interactions .
Q. What methodologies are used to study α-L-fucopyranose’s role in glycoprotein folding and quality control?
Methodological Answer: Lectin chaperones (e.g., calnexin/calreticulin) recognize α-L-fucosylated glycans in ER quality control. Pulse-chase assays with radiolabeled -fucose track glycoprotein maturation. CRISPR-mediated knockout of fucosyltransferases (e.g., FUT8) in cell lines reveals functional impacts on protein secretion .
Methodological and Data Integrity Considerations
Q. What quantification methods are recommended for α-L-fucopyranose in biological samples?
Methodological Answer:
- HPLC-ELSD : Hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection for underivatized fucose.
- Enzymatic Assays : Coupled reactions with fucose dehydrogenase (FDH), measuring NADH production at 340 nm.
- GC-MS : Trimethylsilyl derivatization for high-sensitivity quantification in complex matrices .
Q. How should α-L-fucopyranose-related data be presented to meet journal standards?
Guidelines:
- Tables : Use Roman numerals (Table I, Table II) with footnotes explaining abbreviations (e.g., "Fuc: α-L-fucopyranose").
- Figures : Label crystal structures with PDB IDs (e.g., 4CC1 ) and annotate glycosidic bonds using SNFG (Symbol Nomenclature for Glycans).
- Supplementary Data : Include raw kinetic datasets and synthetic protocols in .csv or .docx formats .
Experimental Design and Ethical Compliance
What criteria define a robust research question for α-L-fucopyranose studies?
Framework: Apply the FINER criteria:
- Feasible : Ensure access to synthetic tools (e.g., fucosyltransferases) and analytical infrastructure.
- Novel : Explore understudied roles, such as fucose in bacterial biofilm inhibition.
- Ethical : Adhere to data transparency norms (e.g., depositing structures in PDB ).
- Relevant : Align with broader goals (e.g., glycoengineering therapeutics) .
Q. What ethical considerations apply to studies involving α-L-fucopyranose-modified biologics?
Compliance Steps:
- Validate data reproducibility across ≥3 independent experiments.
- Disclose conflicts of interest (e.g., commercial fucose analogs).
- For human subjects: Obtain IRB approval if studying fucosylation in clinical samples (e.g., cancer biomarkers) .
Emerging Research Frontiers
Q. How can α-L-fucopyranose be integrated into glycoengineering platforms?
Methodological Answer:
- Cell-Free Systems : Use modular fucosylation pathways with purified FUT enzymes and GDP-fucose donors .
- Click Chemistry : Azide-tagged fucose analogs (e.g., 6-azido-fucose) enable bioorthogonal tagging for imaging .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
